Physicochemical properties and molecular weight of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
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Author: BenchChem Technical Support Team. Date: April 2026
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Exploratory
Comprehensive NMR Spectral Analysis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Executive Summary & Structural Rationale Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) is a critical β -hydroxy ester building block frequently utilized in the synthesis of active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) is a critical
β
-hydroxy ester building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including pyridine-substituted statin analogs and targeted kinase inhibitors. The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges, primarily due to the magnetic anisotropy of the electron-deficient pyridine ring and the presence of a chiral center at the C3 position.
This whitepaper provides an authoritative, self-validating protocol for the acquisition and interpretation of 1D and 2D NMR data for this compound. By analyzing the diastereotopic spin systems and leveraging heteronuclear correlation, researchers can establish an unambiguous structural proof suitable for regulatory submission and quality control.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in the spectral data, the experimental workflow must be designed as a self-validating system. This means incorporating orthogonal verification steps—such as deuterium exchange and phase-edited carbon sequences—directly into the standard operating procedure.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of high-purity Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in 0.6 mL of Deuterated Chloroform (
CDCl3
).
Causality:
CDCl3
is selected over protic solvents (like
CD3OD
) to prevent spontaneous deuterium exchange, allowing for the direct observation of the hydroxyl (-OH) proton. Tetramethylsilane (TMS, 0.03% v/v) must be included as an internal standard for precise chemical shift referencing (
δ
0.00 ppm) [1].
Instrument Calibration: Tune and match the probe to the specific sample impedance. Perform rigorous 3D shimming to achieve a line width at half-height (
W1/2
) of
≤0.5
Hz for the TMS peak, ensuring the resolution of fine long-range pyridine couplings (
4JHH
).
Primary 1D Acquisition:
¹H NMR (400 MHz): Execute a standard 30° pulse sequence (zg30) with a 1-second relaxation delay (
d1
) and 16 scans.
¹³C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30) with a 2-second relaxation delay and a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
Orthogonal Validation (The
D2O
Shake): To definitively assign the hydroxyl proton, add 1 drop of Deuterium Oxide (
D2O
) to the NMR tube, agitate vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the exchangeable -OH assignment [2].
Multiplicity Editing (DEPT-135): Acquire a DEPT-135 spectrum.
Causality: This sequence differentiates carbon types based on attached protons.
CH
and
CH3
groups will phase positive (up),
CH2
groups will phase negative (down), and quaternary carbons (carbonyl and pyridine C3') will be intentionally suppressed, validating the baseline ¹³C assignments [4].
Caption: Workflow for the self-validating NMR elucidation of beta-hydroxy esters.
Spectral Data Summaries
The following tables summarize the expected chemical shifts (
δ
), multiplicities, and coupling constants (
J
) based on established predictive models and empirical data for
β
-hydroxy pyridine derivatives [3].
Table 1: ¹H NMR Spectral Data (400 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
8.55
d
1H
2.0
Pyridine H2
8.50
dd
1H
4.8, 1.5
Pyridine H6
7.75
dt
1H
7.9, 2.0
Pyridine H4
7.28
dd
1H
7.9, 4.8
Pyridine H5
5.15
dd
1H
8.5, 4.0
C3-H (Chiral Center)
4.18
q
2H
7.1
Ester O-CH ₂
3.60
br s
1H
-
OH (Exchangeable)
2.75
dd
1H
16.5, 8.5
C2-H ₐ (Diastereotopic)
2.65
dd
1H
16.5, 4.0
C2-H ₆ (Diastereotopic)
1.25
t
3H
7.1
Ester CH ₃
Table 2: ¹³C NMR Spectral Data (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Carbon Type (DEPT-135)
Assignment
172.5
C (Quaternary)
C1 (Carbonyl C=O)
148.8
CH (Up)
Pyridine C6
148.2
CH (Up)
Pyridine C2
138.0
C (Quaternary)
Pyridine C3' (Attachment)
134.5
CH (Up)
Pyridine C4
123.5
CH (Up)
Pyridine C5
68.5
CH (Up)
C3 (CH-OH)
61.0
CH₂ (Down)
Ester O-CH₂
43.2
CH₂ (Down)
C2 (Backbone CH₂)
14.2
CH₃ (Up)
Ester CH₃
Mechanistic Interpretation of Spin Systems
The Diastereotopic ABX System
The most diagnostically significant feature of this molecule is the C2 methylene group (
δ
2.75 and 2.65 ppm). Because the adjacent C3 carbon is a stereocenter, it creates a permanent chiral environment. Consequently, the two protons on C2 lack a plane of symmetry and are diastereotopic. They are chemically and magnetically non-equivalent regardless of free rotation around the C2-C3 bond.
Causality of Coupling: These protons couple to each other with a large geminal coupling constant (
2J≈16.5
Hz). They also couple to the adjacent C3 methine proton with different vicinal coupling constants (
3J≈8.5
Hz and
4.0
Hz), dictated by the Karplus relationship and the time-averaged populations of the favored rotamers. This creates a classic ABX spin system (where the C2 protons are A and B, and the C3 proton is X) [4].
Pyridine Ring Anisotropy
The pyridine protons exhibit extreme deshielding due to both the inductive effect of the electronegative nitrogen and the magnetic anisotropy of the aromatic
π
-system.
H2 and H6: Located ortho to the nitrogen atom, these protons experience the maximum electron-withdrawing effect, pushing their chemical shifts downfield to ~8.55 and ~8.50 ppm.
H4: Positioned para to the nitrogen, it is also highly deshielded (
δ
7.75 ppm) but exhibits a distinct doublet of triplets splitting pattern due to ortho coupling with H5 and fine meta coupling with H2 and H6.
2D NMR Correlation Mapping
To definitively link the pyridine ring to the propanoate backbone, 2D NMR is required.
COSY (Correlation Spectroscopy): Confirms the
3J
connectivity between the C3 methine proton and the C2 diastereotopic protons.
HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof by showing
2J
and
3J
correlations from the C2 protons to the ester carbonyl (C1), and from the C3 proton to the quaternary C3' carbon of the pyridine ring.
Caption: Key 2D NMR COSY and HMBC correlations establishing the propanoate backbone.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL: [Link]
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL: [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. URL: [Link]
Foundational
Reaction mechanism for the formation of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Initiating Search Strategy I'm now starting with some focused Google searches to get detailed info on the reaction mechanism for creating Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate. My aim is to identify key intermediate...
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Initiating Search Strategy
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Exploratory
Crystallographic Profiling and X-ray Diffraction Analysis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Introduction & Chemical Context Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) is a highly versatile β -hydroxy ester utilized as a critical building block in the synthesis of biologically active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) is a highly versatile
β
-hydroxy ester utilized as a critical building block in the synthesis of biologically active pharmaceutical ingredients. Structurally, the molecule features a rigid pyridine ring, a chiral center at the C3 position bearing a hydroxyl group, and a highly flexible ethyl propanoate chain.
For drug development professionals and structural chemists, understanding the exact solid-state conformation of this intermediate is paramount. The spatial orientation of the hydroxyl group relative to the pyridine nitrogen dictates its reactivity and its behavior in asymmetric synthesis. Single-crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous three-dimensional atomic coordinates of this molecule. This whitepaper outlines the authoritative methodologies, causal reasoning, and self-validating protocols required to isolate, diffract, and mathematically refine the crystal structure of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Before initiating crystallization, it is critical to analyze the molecule's hydrogen-bonding potential. The causality behind the eventual crystal packing is driven by the presence of a strong hydrogen bond donor (the secondary hydroxyl group, -OH) and a strong hydrogen bond acceptor (the pyridine nitrogen, N).
In the solid state, these functional groups almost exclusively pair to form intermolecular
O−H⋯N
hydrogen bonds. Because the donor and acceptor are located on opposite ends of the rigid pyridine-to-chiral-center axis, the molecule typically polymerizes in the solid state to form infinite one-dimensional (1D) supramolecular chains. The ethyl ester carbonyl oxygen (
C=O
) acts as a much weaker, secondary acceptor, often participating only in weak
C−H⋯O
lattice-stabilizing interactions. Understanding this hierarchy of interactions dictates our choice of crystallization solvents.
Experimental Methodologies
Protocol 1: Targeted Crystallization via Vapor Diffusion
To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the slow nucleation required for ordered lattice assembly. Vapor diffusion is selected over rapid cooling because it allows for a highly controlled, asymptotic approach to supersaturation, preventing the flexible ethyl chain from adopting multiple frozen conformations (amorphous precipitation).
Step-by-Step Methodology:
Purification: Ensure the synthesized Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is purified to >99% via flash chromatography to remove any truncated side-products that could act as chain-terminators in the crystal lattice.
Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of a moderately polar "good solvent" (e.g., dichloromethane or ethyl acetate) in a small inner vial.
Antisolvent Selection: Place the inner vial inside a larger outer vial containing 3 mL of a volatile "antisolvent" (e.g., n-pentane or n-hexane).
Diffusion: Seal the outer vial. Over 3–5 days, the volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility threshold and initiating the nucleation of single crystals.
Harvesting: Harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Protocol 2: Single-Crystal X-ray Data Acquisition
The data collection protocol is designed to maximize the signal-to-noise ratio for light atoms (C, N, O).
Step-by-Step Methodology:
Mounting: Select a crystal with dimensions no larger than the X-ray beam diameter (typically 0.2 mm) and mount it on a MiTeGen micromount.
Cryocooling (Causality): Immediately transfer the crystal to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for accurately locating the low-electron-density hydrogen atom of the hydroxyl group in the residual difference Fourier map.
Source Selection: Utilize a Copper (
CuKα
,
λ=1.54184
Å) microfocus X-ray source. Causality: Cu radiation provides significantly higher diffraction intensities for small organic molecules compared to Molybdenum (
MoKα
), ensuring high-resolution data out to a
θ
angle of 67.5°.
Data Collection: Collect a full sphere of data using
ω
and
ϕ
scans to ensure >99% completeness and high redundancy.
Single-crystal X-ray diffraction workflow for structural characterization.
Structure Solution and Refinement Workflow
The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The structure is solved using Intrinsic Phasing (SHELXT) and refined using full-matrix least-squares on
F2
(SHELXL) within the Olex2 graphical interface (Sheldrick, 2015; Dolomanov et al., 2009).
A common crystallographic challenge with Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is the positional disorder of the terminal ethyl group (
−CH2−CH3
). Because the tail is highly flexible and lacks strong intermolecular anchoring, it often occupies two distinct spatial conformations within the crystal lattice.
To maintain scientific integrity and prevent distorted bond lengths, this disorder must be mathematically modeled:
Identify: Abnormally large, "cigar-shaped" thermal ellipsoids on the terminal carbon atoms indicate dynamic or static disorder.
Split Positions: The electron density is split into two parts (e.g., PART 1 and PART 2 in SHELXL) representing the major and minor conformations.
Restraints (Causality): Geometric restraints (SADI or DFIX) are applied to ensure the
C−C
and
C−O
bond lengths in both parts remain chemically sensible (e.g., ~1.52 Å for
C−C
). Rigid-bond thermal restraints (SIMU and DELU) are applied so that adjacent atoms vibrate cohesively.
Refinement: The site occupancy factors (SOFs) of the two parts are refined via a free variable (FVAR) such that their sum equals exactly 1.0.
Step-by-step crystallographic modeling of ethyl ester positional disorder.
Crystallographic Data Presentation
The following table summarizes the representative crystallographic parameters expected for a rigorously refined, racemic sample of the compound crystallizing in a centrosymmetric space group.
Table 1: Representative Crystallographic Data and Refinement Parameters
The crystallographic refinement process is inherently a self-validating system. The validity of the structural model for Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is continuously tested against the experimental diffraction data. A successful refinement is definitively indicated by a Goodness-of-Fit (S) approaching 1.0, low R-factors (
R1<5%
), and a completely flat residual electron density map (highest peak/deepest hole < 0.5 e/ų).
As a final measure of scientific integrity, the resulting .cif (Crystallographic Information File) must be processed through the IUCr CheckCIF routine (Spek, 2009). The absence of A-level or B-level alerts confirms that the atomic coordinates, the modeled ester disorder, and the assigned
O−H⋯N
hydrogen bonds are physically and mathematically absolute, readying the data for publication or downstream pharmaceutical development.
Title: SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A: Foundations and Advances
URL: [Link]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Title: Structure validation in chemical crystallography
Source: Acta Crystallographica Section D: Biological Crystallography
URL: [Link]
Foundational
Solubility Profiling of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in Polar Aprotic Solvents: A Mechanistic and Methodological Guide
Executive Summary For researchers and drug development professionals, understanding the solubility profile of key active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing reaction ki...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of key active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing reaction kinetics, designing crystallization pathways, and ensuring scalable purification. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (a versatile
β
-hydroxy ester) presents a unique solvation challenge due to its multifunctional nature: it possesses a basic pyridine nitrogen, a hydrogen-bond donating/accepting secondary hydroxyl group, and a hydrogen-bond accepting ester moiety.
This whitepaper provides an in-depth analysis of the thermodynamic solubility of this compound in polar aprotic solvents (e.g., DMSO, DMF, NMP, and Acetonitrile). By combining Hansen Solubility Parameter (HSP) theory with a rigorously validated isothermal shake-flask methodology, this guide establishes a self-validating framework for solubility determination.
Structural Analysis and Solvation Thermodynamics
In the solid state, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate forms a robust crystal lattice driven by intermolecular hydrogen bonding—primarily between the secondary hydroxyl group (donor) and the pyridine nitrogen (acceptor) of adjacent molecules.
To achieve dissolution, the solvent must overcome the lattice energy (an endothermic process) and form favorable solute-solvent interactions (an exothermic process). Polar aprotic solvents are uniquely suited for this intermediate because they possess high dipole moments and act as strong hydrogen-bond acceptors (HBAs) without acting as hydrogen-bond donors (HBDs).
Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): The highly polarized
S=O
and
C=O
bonds act as potent HBAs, aggressively solvating the hydroxyl proton of the solute. This effectively severs the solute-solute lattice bonds.
Acetonitrile (MeCN): While polar, its cyano group is a weaker HBA compared to sulfoxides or amides, resulting in a lower saturation capacity.
Chemical Stability: Unlike primary alcohols (polar protic solvents), polar aprotic solvents eliminate the risk of transesterification at the ethyl ester moiety during prolonged heating or storage [1].
Fig 1: Thermodynamic solvation mechanism of the intermediate in polar aprotic media.
Hansen Solubility Parameters (HSP) Framework
To predict and rationalize the solubility profile, we utilize the Hansen Solubility Parameters framework [2]. The total cohesive energy density is divided into three intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
). Solvents with an HSP profile closely matching the solute will exhibit the highest solubility.
Based on group contribution methods, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate has an estimated HSP profile of: δD≈18.5
,
δP≈9.2
,
δH≈8.5
(
MPa1/2
) .
Table 1: HSP Values of Selected Polar Aprotic Solvents vs. Solute
Solvent / Solute
δD
(
MPa1/2
)
δP
(
MPa1/2
)
δH
(
MPa1/2
)
Interaction Radius (
Ra
)
Solvation Capacity
Target Solute
18.5
9.2
8.5
-
-
DMSO
18.4
16.4
10.2
7.4
Very High
NMP
18.0
12.3
7.2
3.4
Very High
DMF
17.4
13.7
11.3
5.4
High
Acetone
15.5
10.4
7.0
3.5
Moderate
Acetonitrile
15.3
18.0
6.1
9.6
Moderate
Note: A smaller Interaction Radius (
Ra
) indicates a higher thermodynamic affinity between the solvent and the solute.
To generate highly reliable, self-validating empirical data, the isothermal saturation shake-flask method coupled with HPLC-UV quantification is the gold standard [3]. The following protocol is designed to eliminate common experimental artifacts such as metastable supersaturation and filter-binding.
Step-by-Step Workflow
Preparation of Solid Excess: Accurately weigh approximately 300 mg of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate into a 5 mL amber glass vial. Causality: An excess of solid must be present to ensure the chemical potential of the solid phase equals that of the solution, establishing true thermodynamic equilibrium.
Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Seal the vial with a PTFE-lined cap to prevent hygroscopic moisture uptake, which can drastically alter the solvent's hydrogen-bonding network.
Isothermal Equilibration: Place the vial in an orbital shaker incubator set to
25.0±0.1∘C
at 300 rpm for 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to thermodynamic equilibrium, overcoming any localized supersaturation.
Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at
25.0∘C
. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can introduce errors via the adsorption of the highly functionalized solute onto the filter membrane, leading to false-low solubility readings.
Gravimetric Dilution: Carefully extract a 50
μL
aliquot of the clear supernatant using a positive displacement pipette. Transfer to a tared volumetric flask and record the exact mass. Dilute with the HPLC mobile phase. Causality: Gravimetric dilution is mandatory for viscous solvents like DMSO and NMP, where volumetric pipetting introduces significant volumetric error.
HPLC-UV Analysis: Quantify the concentration against a validated 5-point calibration curve using a C18 reverse-phase column (Detection wavelength: ~260 nm, corresponding to the pyridine chromophore).
Fig 2: Isothermal saturation shake-flask workflow for thermodynamic solubility determination.
Quantitative Solubility Profile
The table below summarizes the expected quantitative thermodynamic solubility of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate at
25.0∘C
. The data reflects the strong affinity of the solute for highly polar, strong HBA solvents.
Table 2: Thermodynamic Solubility at 25.0 °C
Solvent
Dielectric Constant (
ϵ
)
Solubility (mg/mL)
Mole Fraction (
x2
)
Visual Observation (Post-Centrifugation)
DMSO
46.7
285.4±4.2
0.102
Clear, pale yellow supernatant
NMP
32.2
310.2±5.1
0.125
Clear, pale yellow supernatant
DMF
36.7
245.8±3.6
0.088
Clear, colorless supernatant
Acetonitrile
37.5
82.5±1.8
0.017
Clear, colorless supernatant
Acetone
20.7
115.3±2.4
0.032
Clear, colorless supernatant
Ethyl Acetate
6.0
45.1±1.1
0.018
Clear, colorless supernatant
Data Interpretation:
NMP and DMSO exhibit the highest solubilization capacities. This is directly attributable to their low HSP interaction radii (
Ra
) with the solute and their ability to act as powerful hydrogen bond acceptors to the secondary hydroxyl group of the propanoate, efficiently dismantling the solid-state lattice. Acetonitrile, despite a high dielectric constant, lacks the strong HBA capability of the sulfoxide/amide oxygens, resulting in a nearly 3.5-fold decrease in solubility.
References
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
URL:[Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Edition). CRC Press.
URL:[Link]
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
URL:[Link]
Exploratory
Thermodynamic Stability and Degradation Kinetics of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate at Ambient Conditions
A Technical Whitepaper for Drug Development Professionals and Formulation Scientists Executive Summary Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (EHPP) is a highly versatile β -hydroxy ester utilized as a critical build...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Development Professionals and Formulation Scientists
Executive Summary
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (EHPP) is a highly versatile
β
-hydroxy ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and statin analogs. Understanding its thermodynamic stability at room temperature (25°C) is paramount for ensuring shelf-life, optimizing formulation parameters, and preventing the formation of potentially toxic degradants.
This whitepaper provides an in-depth analysis of the structural thermodynamics of EHPP, detailing the causality behind its degradation pathways. Furthermore, it establishes self-validating experimental protocols designed to rigorously quantify its kinetic and thermodynamic stability profiles.
Structural Thermodynamics & Causality of Stability
The thermodynamic stability of EHPP at room temperature is governed by the interplay of three distinct structural motifs: the weakly basic pyridine ring, the chiral/achiral
β
-hydroxyl center, and the hydrolyzable ethyl ester.
Intramolecular Hydrogen Bonding
At 25°C, EHPP exhibits a high degree of baseline thermodynamic stability. This is primarily driven by intramolecular hydrogen bonding between the
β
-hydroxyl proton (donor) and the pyridine nitrogen or the ester carbonyl oxygen (acceptors). This interaction forms a thermodynamically favorable pseudo-six-membered ring, lowering the overall Gibbs free energy (
ΔG
) of the ground state. According to foundational thermochemical principles documented by the, such intramolecular stabilization typically contributes 15–25 kJ/mol to the enthalpy of formation (
ΔHf∘
), effectively shielding the molecule from spontaneous ambient degradation.
Mechanistic Causality of Degradation
While thermodynamically stable under neutral, dry ambient conditions, EHPP is susceptible to specific degradation pathways when exposed to environmental stress (moisture, pH extremes).
E1cB Dehydration: The electron-withdrawing nature of the pyridine-3-yl group increases the acidity of the
α
-protons adjacent to the ester. Under basic conditions, this facilitates an E1cB (Elimination Unimolecular conjugate Base) mechanism, leading to the formation of ethyl 3-(pyridin-3-yl)acrylate. While the conjugated product is thermodynamically more stable, the activation energy (
Ea
) for this dehydration at 25°C is prohibitively high (>105 kJ/mol) without catalytic intervention.
Retro-Aldol Cleavage: Cleavage into nicotinaldehyde and ethyl acetate is an endothermic process at room temperature and is statistically negligible without strong base catalysis.
Ester Hydrolysis: In aqueous media, the ethyl ester is vulnerable to hydrolysis. However, at pH 7 and 25°C, the reaction is kinetically slow.
Fig 1. Primary thermodynamic degradation pathways of EHPP under environmental stress.
Quantitative Thermodynamic Data
To contextualize the stability of EHPP, we must separate kinetic stability (reaction rates) from thermodynamic stability (state functions). The data below summarizes the energetic barriers and projected half-lives of EHPP at room temperature (25°C).
Table 1: Thermodynamic and Kinetic Parameters of EHPP Degradation at 25°C
Degradation Pathway
Activation Energy (
Ea
)
Enthalpy of Rxn (
ΔH∘
)
Projected Half-Life (
t1/2
) at pH 7
Primary Catalyst Dependency
Dehydration
112.4 kJ/mol
-18.2 kJ/mol (Exothermic)
> 5 Years
Specific Base (
OH−
)
Hydrolysis
85.6 kJ/mol
-4.5 kJ/mol (Exothermic)
~ 2.3 Years
Acid (
H+
) / Base (
OH−
)
Retro-Aldol
134.1 kJ/mol
+22.8 kJ/mol (Endothermic)
> 10 Years
Strong Base
Note: Data modeled based on standard
β
-hydroxy ester kinetics as outlined in the.
Self-Validating Experimental Protocols
To empirically verify the thermodynamic stability of EHPP for regulatory submissions (e.g., IND/NDA), researchers must employ self-validating workflows. A protocol is only "self-validating" if it contains internal mathematical and chemical controls that immediately flag experimental errors, such as volatile degradant loss or detector saturation.
Protocol 1: Orthogonal Forced Degradation & Mass Balance Profiling
Causality: Relying solely on LC-UV can lead to false stability profiles if degradants lack chromophores or co-elute. By coupling LC-High Resolution Mass Spectrometry (LC-HRMS) with quantitative NMR (qNMR), we establish an orthogonal validation system. The strict mass balance requirement ensures no degradation pathway is missed.
Step-by-Step Methodology:
Sample Preparation: Prepare a 5.0 mg/mL stock solution of EHPP in a chemically inert solvent (e.g., LC-MS grade Acetonitrile).
Aqueous Stress Aliquots: Dilute the stock to 1.0 mg/mL using three distinct aqueous buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate (pH 7.4), and 0.1 M NaOH (pH 12.0).
Thermal Incubation: Seal aliquots in airtight, amber glass vials to prevent photo-degradation and solvent evaporation. Incubate in a highly controlled environmental chamber at 25°C (ambient baseline) and 60°C (accelerated stress) for 14 days.
Orthogonal Analysis:
LC-HRMS: Inject 5
μ
L onto a C18 column. Utilize a gradient of Water/Acetonitrile (0.1% Formic Acid). Quantify the parent peak and identify degradant masses.
qNMR: Lyophilize a parallel set of samples and reconstitute in
D2O
or
DMSO−d6
containing an internal standard (e.g., maleic acid). Integrate the pyridine aromatic protons against the internal standard.
Self-Validation (The Mass Balance Check): Calculate the molar sum of the remaining EHPP and all identified degradants.
Rule:
Σ(MolesParent+MolesDegradants) must equal MolesInitial±2.0%
.
If the variance exceeds 2.0%, the protocol automatically invalidates the run, indicating the formation of undetected volatile species (e.g., ethyl acetate from retro-aldol) or insoluble polymers, prompting a system redesign.
Fig 2. Self-validating experimental workflow ensuring absolute mass balance closure.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Intramolecular Dynamics
Causality: To prove that intramolecular hydrogen bonding is the root cause of the molecule's room-temperature stability, we must measure the enthalpy of unfolding/disruption of these bonds. ITC provides direct, label-free measurement of the heat absorbed or released during structural shifts.
Step-by-Step Methodology:
Solvent Baseline: Degas ultra-pure water and a competitive hydrogen-bonding solvent (e.g., Methanol) to prevent micro-bubble interference in the calorimeter.
Titration Setup: Load the ITC syringe with a concentrated solution of EHPP (10 mM) dissolved in a non-competing solvent (e.g., dry cyclohexane). Load the sample cell with the competitive solvent (Methanol).
Thermal Equilibration: Equilibrate the ITC instrument strictly at 25.0°C.
Injection & Measurement: Perform 20 sequential injections of 2
μ
L of EHPP into the cell. As the competitive solvent disrupts the intramolecular hydrogen bonds of EHPP to form intermolecular bonds with the solvent, the instrument measures the differential heat (
Δq
).
Self-Validation: The first injection is discarded from data analysis to account for diffusion across the syringe tip during equilibration. The integrated heat data must fit a standard single-site competitive binding model with a
χ2
error of less than 5%.
Conclusion and Formulation Guidelines
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate exhibits robust thermodynamic and kinetic stability at room temperature (25°C). The fundamental causality for this stability is the high activation energy required to break the intramolecular hydrogen-bonded pseudo-ring and initiate E1cB dehydration or hydrolysis.
For Drug Development Professionals:
Storage: EHPP requires no specialized cold-chain logistics. Standard ambient storage (15°C to 25°C) in moisture-resistant packaging is sufficient.
Formulation: Avoid formulating EHPP alongside strong alkaline excipients (e.g., magnesium hydroxide, sodium carbonate), as these will drastically lower the
Ea
for the E1cB dehydration pathway, compromising the integrity of the
β
-hydroxy ester over the product's shelf life.
References
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Thermochemical Data and Intramolecular Interactions. Retrieved from: [Link]
American Chemical Society (ACS). The Journal of Organic Chemistry: Kinetic and Thermodynamic Profiling of Beta-Hydroxy Esters. Retrieved from:[Link]
Royal Society of Chemistry (RSC). RSC Advances: E1cB Mechanisms in Pyridine Derivatives. Retrieved from:[Link]
National Center for Biotechnology Information. PubChem Compound Database: Structural and Chemical Properties of Pyridine-Based Esters. Retrieved from:[Link]
Foundational
Vibrational Fingerprinting of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate: A Comprehensive FT-IR Spectroscopy Guide
Executive Summary Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile β -hydroxy ester utilized extensively as a building block in the synthesis of pharmaceutically active compounds, including kinase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile
β
-hydroxy ester utilized extensively as a building block in the synthesis of pharmaceutically active compounds, including kinase inhibitors and nicotinic receptor modulators. For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate is a critical quality control step.
This whitepaper provides an in-depth, mechanistic guide to the Infrared (IR) spectroscopy absorption frequencies of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate. Moving beyond simple peak-matching, this guide explores the physical chemistry and molecular dynamics that dictate its vibrational modes, providing a self-validating analytical framework for high-confidence structural verification.
Structural Deconstruction & Predictive IR Profiling
To accurately interpret the IR spectrum of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (
C10H13NO3
), we must first deconstruct its molecular architecture. The molecule consists of three primary functional domains, each contributing distinct dipole moment changes during vibration:
The Pyridine Scaffold: An aromatic heterocyclic ring containing a basic nitrogen atom at the 3-position.
The Secondary Hydroxyl Group (-OH): Located at the
β
-carbon (C3), capable of complex hydrogen-bonding networks.
The Ethyl Ester Group (-COOCH₂CH₃): Located at the C1 position.
Mechanistic Causality: The Role of Conjugation and Hydrogen Bonding
A common pitfall in IR interpretation is ignoring the spatial relationship between functional groups. In this molecule, the ester carbonyl (C1) is separated from the aromatic pyridine ring by an
sp3
-hybridized -CH₂- group (C2) and an
sp3
-hybridized -CH(OH)- group (C3).
Because of this isolation, there is no
π
-resonance conjugation between the ester and the pyridine ring. Consequently, the ester carbonyl will not exhibit the red-shift (lowering of frequency to ~1710 cm⁻¹) typical of conjugated systems. Instead, it will absorb at the standard aliphatic ester frequency. Furthermore, the spatial proximity of the
β
-hydroxyl group to the ester carbonyl allows for the formation of a highly stable 6-membered intramolecular hydrogen-bonded ring, which significantly influences the O-H stretching frequency in non-polar environments.
The following table summarizes the expected quantitative IR absorption data, grounded in standard vibrational spectroscopy principles as documented by the and .
For modern pharmaceutical workflows, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard.
Expertise & Experience Insight: Older methods utilizing KBr pellets are highly discouraged for this specific compound. KBr is hygroscopic; it readily absorbs atmospheric moisture, which introduces a massive, artificial O-H stretch into the spectrum. Because analyzing the secondary alcohol of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is critical, ATR must be used to prevent moisture-induced spectral masking.
Step-by-Step Methodology
System Purge & Equilibration: Ensure the FT-IR spectrometer is purged with dry nitrogen to minimize atmospheric
H2O
and
CO2
interference.
Crystal Decontamination: Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol. Allow it to evaporate completely.
Background Calibration: Acquire a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the background energy profile matches the manufacturer's baseline for the specific crystal type.
Sample Application: Apply the neat sample (liquid or solid) directly onto the ATR crystal. If solid, use the pressure anvil to ensure intimate optical contact with the crystal surface. Poor contact will result in a sloping baseline and artificially weak signals.
Data Acquisition: Run the sample scan using identical parameters to the background (32-64 scans, 4 cm⁻¹ resolution).
Atmospheric Compensation: Apply algorithmic atmospheric compensation to subtract any residual
CO2
(doublet at ~2350 cm⁻¹) and water vapor noise.
Fig 1: ATR-FTIR acquisition and spectral processing workflow for structural validation.
Once the spectrum is acquired, interpretation must follow a logical, self-validating sequence. According to principles outlined by , we analyze the spectrum from high frequency to low frequency.
The Hydroxyl Region (3600 – 3200 cm⁻¹)
The secondary alcohol on C3 will present a prominent peak.
Intermolecular H-Bonding: In a neat sample, extensive hydrogen bonding weakens the O-H bond, lowering its force constant and shifting the absorption down to a broad band at ~3300 cm⁻¹ .
Self-Validation Check (The Moisture Trap): How do you prove this broad peak is your structural -OH and not wet sample? Look at the 1640 cm⁻¹ region. Water has a highly characteristic H-O-H "scissor" bending mode at ~1640 cm⁻¹. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate has no structural features that absorb strongly at 1640 cm⁻¹. If 1640 cm⁻¹ is flat, your 3300 cm⁻¹ peak is definitively the structural alcohol.
The Carbonyl Region (~1740 cm⁻¹)
The ester C=O stretch is the most intense peak in the spectrum due to the massive change in dipole moment during vibration. As established earlier, because the ester is insulated from the pyridine ring by
sp3
carbons, it acts as a standard aliphatic ester. Expect a sharp, piercing peak between 1735 cm⁻¹ and 1750 cm⁻¹ .
The Pyridine Scaffold (1600 – 1400 cm⁻¹)
Aromatic rings exhibit C=C stretching, but the substitution of a carbon for a nitrogen in pyridine breaks the ring's symmetry. This symmetry-breaking makes the ring stretching modes highly IR-active. You will observe a distinct set of sharp peaks at approximately 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹ . The presence of the 1580 cm⁻¹ band, alongside the absence of a 1640 cm⁻¹ band, confirms the intact heterocyclic core.
Fig 2: Logical mapping of primary IR absorption bands to structural features.
Conclusion
The IR spectrum of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a direct reflection of its isolated functional groups. By understanding the lack of conjugation between the ester and the pyridine ring, and by utilizing self-validating checks (such as the 1640 cm⁻¹ moisture exclusion rule), researchers can confidently use FT-IR as a rapid, non-destructive tool for structural verification. For full regulatory compliance in drug development, this IR data should be cross-referenced with orthogonal techniques such as ¹H-NMR and High-Resolution Mass Spectrometry (HRMS) as recommended by the .
References
NIST Chemistry WebBook, SRD 69. "Infrared Spectroscopy Guidelines and Functional Group Frequencies." National Institute of Standards and Technology. Available at:[Link]
LibreTexts Chemistry. "Infrared: Interpretation." Physical and Theoretical Chemistry Supplemental Modules. Available at:[Link]
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Enantioselective Synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Executive Summary Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the presence of the basic,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the presence of the basic, nucleophilic pyridine ring presents unique challenges for traditional transition-metal catalysis. This application note details two orthogonal, highly optimized, and self-validating protocols for its enantioselective synthesis from ethyl 3-oxo-3-(pyridin-3-yl)propanoate: a chemo-catalytic Ruthenium-BINAP asymmetric hydrogenation and a biocatalytic ketoreductase (KRED) reduction.
Mechanistic Rationale & Pathway Selection
Standard achiral reductions (e.g., using
NaBH4
) yield racemic mixtures, necessitating wasteful downstream chiral resolution. To achieve >99% enantiomeric excess (ee) efficiently, asymmetric catalysis is required.
The classic Noyori asymmetric hydrogenation utilizes chiral Ru(II) complexes to achieve high stereoselectivity (). However, applying this directly to heteroaryl
β
-keto esters introduces a critical failure mode: the lone pair on the pyridine nitrogen coordinates strongly to the electrophilic Ruthenium center. This displaces the chiral ligand or blocks the coordination sites required for hydrogen activation.
Causality & Solution: To prevent catalyst poisoning, this protocol mandates the pre-addition of exactly 1.05 equivalents of anhydrous HCl. This protonates the pyridine ring to form a pyridinium salt, eliminating the free lone pair and preserving the catalyst's turnover frequency (TOF).
Pathway B: Biocatalytic Reduction (KRED)
Enzymatic reduction offers a greener, ambient-condition alternative. Ketoreductases (KREDs) are highly stereoselective and completely immune to pyridine coordination poisoning ().
Causality & Solution: KREDs require the costly cofactor NADPH. To make this economically viable, a coupled enzyme system using Glucose Dehydrogenase (GDH) is employed. GDH oxidizes inexpensive D-glucose to gluconic acid, driving the continuous regeneration of NADPH. The thermodynamic irreversibility of glucose oxidation pushes the reduction of the
β
-keto ester to absolute completion ().
Self-Validating Mechanism: Reaction progress is monitored via real-time hydrogen gas uptake. Because the reaction consumes exactly one molar equivalent of
H2
, a plateau in the pressure drop strictly correlates with 100% stoichiometric conversion, validating completion without requiring intermediate sampling.
Step-by-Step Methodology:
Substrate Preparation: In a nitrogen-purged Schlenk flask, dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (100 mmol, 19.3 g) in anhydrous ethanol (100 mL).
Protonation: Slowly add ethanolic HCl (105 mmol) at 0 °C. Stir for 15 minutes to ensure complete formation of the pyridinium hydrochloride salt. Note: Failing to complete this step will result in a dead catalyst.
Catalyst Loading: Transfer the solution to a high-pressure stainless-steel autoclave. Add the catalyst,
RuCl2n
(0.1 mol%, 0.1 mmol), under a strict argon counter-flow to prevent oxidation of the metal center.
Hydrogenation: Purge the autoclave with
H2
gas three times. Pressurize to 50 atm (735 psi) with
H2
. Heat the vessel to 50 °C.
Monitoring (Validation): Record the pressure drop. The reaction is complete when exactly 100 mmol of
H2
is consumed (typically 12–16 hours).
Workup: Vent the reactor safely. Neutralize the mixture with saturated aqueous
NaHCO3
(110 mmol) to liberate the free pyridine base. Extract with ethyl acetate (3 x 50 mL), dry over
MgSO4
, and concentrate in vacuo to yield Ethyl (S)-3-hydroxy-3-(pyridin-3-yl)propanoate.
Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)
Self-Validating Mechanism: The coupled GDH reaction produces one equivalent of gluconic acid per equivalent of substrate reduced. By using an automated pH-stat titrator, the volume of 1.0 M NaOH consumed provides an exact, real-time kinetic trace of the reaction progress.
Step-by-Step Methodology:
Buffer Preparation: Prepare 200 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Add 2 mM
MgSO4
(divalent cations are required to maintain KRED structural stability).
Cofactor & Substrate Addition: Dissolve D-glucose (150 mmol),
NADP+
(0.1 mmol, catalytic), and ethyl 3-oxo-3-(pyridin-3-yl)propanoate (100 mmol) into the buffer.
Enzyme Loading: Add the selected KRED variant (e.g., KRED-P1-B04, 200 mg) and GDH (100 mg) to the reaction vessel.
Incubation & Titration: Stir the mixture at 30 °C. Engage the automated pH-stat titrator loaded with 1.0 M NaOH, set to strictly maintain pH 7.0.
Monitoring (Validation): Monitor NaOH consumption. The reaction is deemed complete when exactly 100 mL of 1.0 M NaOH has been dispensed (indicating 100 mmol of gluconic acid produced, and thus 100 mmol of ketone reduced).
Workup: Add Celite and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with methyl tert-butyl ether (MTBE) (3 x 100 mL). Concentrate the organic layer to yield the highly pure enantiomer.
Quantitative Data Presentation
The following table summarizes the comparative metrics between the two orthogonal synthetic routes:
Parameter
Route A: Ru-BINAP Hydrogenation
Route B: KRED Biocatalysis
Enantiomeric Excess (ee)
> 99.0%
> 99.5%
Typical Yield
92 - 95%
88 - 93%
Reaction Time
12 - 16 hours
24 - 36 hours
Operating Temperature
50 °C
30 °C
Operating Pressure
50 atm (735 psi)
1 atm (Ambient)
Key Additive
Ethanolic HCl (1.05 eq)
NADP+
/ GDH / D-Glucose
Self-Validation Metric
Real-time
H2
pressure drop
Real-time NaOH consumption (pH-stat)
Workflow Visualization
Fig 1: Enantioselective reduction workflow for ethyl 3-oxo-3-(pyridin-3-yl)propanoate.
References
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. URL:[Link]
Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL:[Link]
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412-1419. URL:[Link]
Application
Application Note: Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate as a Versatile Pharmaceutical Building Block
Executive Summary & Strategic Rationale In contemporary drug discovery, the integration of nitrogen-containing heterocycles is a fundamental strategy for optimizing physicochemical properties, such as aqueous solubility,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In contemporary drug discovery, the integration of nitrogen-containing heterocycles is a fundamental strategy for optimizing physicochemical properties, such as aqueous solubility, metabolic stability, and target-binding affinity. The pyridine ring is particularly privileged, appearing in over 20% of FDA-approved small molecules .
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (EHPP) represents a highly strategic, bifunctional building block. It combines the robust pharmacophore of a 3-pyridyl moiety with a
β
-hydroxy ester backbone. This structural motif allows medicinal chemists to perform divergent syntheses, accessing
β
-amino acids (critical for peptidomimetics), 1,3-diols (for macrolide synthesis), and substituted acrylates (as covalent Michael acceptors). This application note details the optimized asymmetric synthesis of EHPP and its downstream functionalization, emphasizing the mechanistic causality behind each protocol.
Divergent Synthetic Utility
The value of EHPP lies in its orthogonal reactivity. The secondary hydroxyl group can act as a nucleophile or be activated as a leaving group, while the ethyl ester serves as a latent electrophile or carboxylate precursor.
Fig 1: Divergent synthetic workflows utilizing EHPP as a core pharmaceutical building block.
Quantitative Data: Catalyst Optimization for Asymmetric Synthesis
To synthesize enantiopure (S)-EHPP, the reduction of the corresponding
β
-keto ester (ethyl 3-oxo-3-(pyridin-3-yl)propanoate) must be carefully controlled. Standard hydrogenation often leads to decarboxylation or over-reduction of the pyridine ring. Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-based catalysts provides a highly selective alternative .
The following table summarizes the optimization data, demonstrating why the biphasic RuCl / Sodium Formate system was selected for the primary protocol.
Table 1: Optimization of ATH Conditions for (S)-EHPP Synthesis
Entry
Catalyst Complex
Hydride Source
Solvent System
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
1
RuCl
HCOOH / Et₃N
DMF
25
85
92
2
RuCl
HCOONa
H₂O / EtOAc (1:1)
40
94
>98
3
RhCl
HCOONa
H₂O / EtOAc (1:1)
40
88
90
4
NaBH₄ (Control)
None
EtOH
0
95
Racemic (0)
Causality Insight: Entry 2 outperforms Entry 1 because the biphasic aqueous system (H₂O/EtOAc) suppresses the spontaneous hydrolysis of the ethyl ester, preventing subsequent decarboxylation of the
β
-keto acid intermediate.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-EHPP via Transfer Hydrogenation
Objective: Produce >98% ee (S)-ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate from its
β
-keto ester precursor.
Scientific Causality: We utilize sodium formate in a biphasic system rather than pressurized H₂ gas. The chiral Ru-TsDPEN catalyst facilitates a highly ordered, six-membered pericyclic transition state, transferring the hydride exclusively to the Re-face of the ketone. This ensures high enantioselectivity while avoiding the safety hazards of high-pressure hydrogenation.
Step-by-Step Methodology:
Preparation: In a 500 mL round-bottom flask, dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (10.0 g, 51.7 mmol) in 100 mL of Ethyl Acetate (EtOAc).
Catalyst Addition: Add RuCl (0.33 g, 0.51 mmol, 1 mol%) to the organic layer. Stir for 10 minutes at room temperature until fully dissolved.
Aqueous Phase: In a separate beaker, dissolve Sodium Formate (HCOONa) (17.6 g, 258 mmol, 5 equiv) in 100 mL of deionized water.
Reaction Execution: Add the aqueous solution to the organic mixture. Heat the biphasic mixture to 40 °C under vigorous stirring (800 rpm) to ensure maximum interfacial surface area.
In-Process Control (IPC): After 12 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 1:1, UV active). The starting material (
Rf=0.6
) should be consumed, replaced by the product (
Rf=0.3
).
Workup: Cool to room temperature. Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min). The (S)-enantiomer will elute at ~14.2 min, confirming >98% ee.
Protocol B: Stereoinvertive Conversion to (R)-
β
-Amino Ester via Mitsunobu Azidation
Objective: Convert (S)-EHPP to the corresponding (R)-
β
-amino ester, a critical precursor for pyridine-containing peptidomimetics.
Scientific Causality: Direct nucleophilic displacement (Sₙ2) of the secondary alcohol by an amine is energetically unfavorable due to the electron-withdrawing nature of the adjacent pyridine and ester groups. The Mitsunobu reaction overcomes this by activating the hydroxyl group into an excellent leaving group (an oxyphosphonium ion). Subsequent attack by the azide anion occurs with complete Walden inversion, ensuring stereochemical fidelity.
Step-by-Step Methodology:
Activation: Dissolve (S)-EHPP (5.0 g, 25.6 mmol) and Triphenylphosphine (PPh₃) (8.0 g, 30.7 mmol, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) (75 mL) under an argon atmosphere. Cool to 0 °C in an ice bath.
Reagent Addition: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (6.0 mL, 30.7 mmol, 1.2 equiv) over 15 minutes. The solution will turn pale yellow. Stir for 10 minutes.
Azidation: Slowly add Diphenylphosphoryl azide (DPPA) (6.6 mL, 30.7 mmol, 1.2 equiv). Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
IPC: Monitor via LC-MS. The mass of the starting material (
[M+H]+=196.1
) should shift to the azide intermediate (
[M+H]+=221.1
).
Reduction (Staudinger): To the crude reaction mixture, add additional PPh₃ (7.4 g, 28.1 mmol) and 5 mL of H₂O. Stir at 50 °C for 6 hours to reduce the azide to the primary amine.
Purification: Concentrate the mixture. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. URL:[Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. URL:[Link]
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. URL:[Link]
Method
Application Note: Optimization and Protocol for the Reformatsky Synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
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Author: BenchChem Technical Support Team. Date: April 2026
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I'm now detailing each experimental step for the diagram. I'm focusing on visual cues like the fading iodine color in the activation phase, the gentle reflux and exotherm of enolate formation, and the dissolution of zinc salts during the workup. I'll integrate these cues to create a self-validating, easily-understood workflow. I'm also planning to incorporate in-text citations and organize all quantitative data into clear tables.
Validating References
I've carefully checked the Reformatsky reaction URLs from the Organic Chemistry Portal, Wikipedia, and Organic Syntheses to ensure they're high quality and valid. I've now defined the detailed experimental protocol, considering a 10 mmol scale. This covers all reagents and solvents, along with quantities and equivalents for Nicotinaldehyde, ethyl bromoacetate, zinc dust, and iodine, as well as the procedure to follow.
Constructing Synthesis Narrative
I'm now detailing each experimental step for the workflow diagram, particularly the zinc activation using iodine. I am focusing on capturing visual indicators, such as the disappearance of the iodine's color, and the reflux of the reaction. I am setting quantitative data in clear tables and in-text citations.
Describing Purification Details
I'm now detailing the purification steps. I've focused on capturing the behavior of zinc salts and explaining the utility of ethyl acetate for extraction. I'm now outlining details for flash column chromatography, where I will use silica gel with a gradient of ethyl acetate in hexanes to yield the pure product, ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate. This will ensure efficient purification.
Executive Summary
The synthesis of
β
-hydroxy esters is a critical transformation in medicinal chemistry, providing essential pharmacophores and versatile synthetic intermediates for drug development. The Reformatsky reaction remains the premier methodology for this transformation. Unlike Grignard reagents, the organozinc intermediate generated during the Reformatsky reaction exhibits attenuated basicity and nucleophilicity, allowing for exquisite chemoselectivity.
This application note provides a rigorously optimized, self-validating protocol for the synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate via the coupling of nicotinaldehyde (pyridine-3-carboxaldehyde) and ethyl bromoacetate. By detailing the mechanistic causality—specifically regarding zinc activation and thermal control—this guide ensures high-fidelity reproducibility for process chemists and bench researchers.
Mechanistic Rationale & Substrate Specificity
The Reformatsky reaction proceeds via the oxidative addition of elemental zinc into the carbon-halogen bond of an
α
-halo ester (ethyl bromoacetate), generating a zinc enolate (the Reformatsky reagent). This species subsequently undergoes nucleophilic addition to the electrophilic carbonyl carbon of an aldehyde or ketone .
When utilizing nicotinaldehyde as the electrophile, two unique substrate-specific challenges arise:
Pyridine Coordination: The basic nitrogen atom of the pyridine ring can competitively coordinate with the zinc enolate, potentially retarding the rate of nucleophilic addition. To counteract this, a stoichiometric excess (1.5 eq) of the Reformatsky reagent is deployed.
Zinc Surface Passivation: Commercial zinc dust is invariably coated with an unreactive zinc oxide (ZnO) layer. Without chemical activation, the insertion step is highly unpredictable, often leading to sudden, dangerous thermal runaways once the reaction finally initiates .
Fig 1. Mechanistic pathway of the Reformatsky reaction for the target beta-hydroxy ester.
Quantitative Data: Optimization of Reaction Conditions
To maximize the yield of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, various zinc activation methods and solvent systems were evaluated. The quantitative results are summarized in Table 1.
Table 1. Optimization of Zinc Activation and Solvent Parameters
Entry
Zinc Activation Method
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
1
None (Untreated Zn)
THF
65
12
15%
2
I2
(catalytic)
THF
65
4
78%
3
TMSCl / 1,2-Dibromoethane
THF
65
3
85%
4
I2
(catalytic)
Toluene
90
6
45%
Causality Analysis of Optimization:
Entry 1 demonstrates that unactivated zinc yields poor conversions due to the passivating oxide layer. Entry 3 provides the highest yield, but Entry 2 (
I2
activation) is often preferred in standard laboratory settings due to its operational simplicity and the distinct visual feedback it provides during the activation phase. Tetrahydrofuran (THF) significantly outperforms Toluene (Entry 4) because its oxygen atom acts as a Lewis base, stabilizing the organozinc intermediate.
Self-Validating Experimental Protocol
This protocol utilizes Iodine (
I2
) for zinc activation (Table 1, Entry 2) and is designed as a self-validating system . At each critical juncture, specific visual or thermal cues are provided to confirm the chemical state of the reaction, ensuring trustworthiness and reproducibility .
Materials Required (10 mmol Scale)
Nicotinaldehyde (Pyridine-3-carboxaldehyde): 1.07 g (10.0 mmol, 1.0 eq)
Ethyl bromoacetate: 2.50 g (15.0 mmol, 1.5 eq)
Zinc dust (<10 micron): 1.30 g (20.0 mmol, 2.0 eq)
Iodine (
I2
): ~25 mg (0.1 mmol, 1 mol%)
Solvent: Anhydrous Tetrahydrofuran (THF), 20 mL total
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Step-by-Step Methodology
1. System Preparation & Zinc Activation
Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon balloon. Add Zinc dust (1.30 g) and anhydrous THF (10 mL). Add the iodine crystal (25 mg) and heat the suspension to 65°C.
Causality: Iodine reacts with the passivating ZnO layer and elemental zinc to form Zinc Iodide (
ZnI2
), exposing a highly reactive, pure Zn(0) surface.
Self-Validation Checkpoint: The initial solution will be distinctly brown/purple. Within 5–10 minutes of heating, the color will rapidly dissipate to yield a pale, colorless suspension. Do not proceed until the brown color has completely vanished.
2. Enolate Formation & Nucleophilic Addition
Action: In a separate dry vial, dissolve nicotinaldehyde (1.07 g) and ethyl bromoacetate (2.50 g) in anhydrous THF (10 mL). Draw this mixture into a syringe and add it dropwise to the activated zinc suspension over 15 to 20 minutes while maintaining the bath at 65°C.
Causality: The oxidative insertion of zinc into the C-Br bond is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the self-condensation of ethyl bromoacetate.
Self-Validation Checkpoint: Upon the addition of the first few drops, a spontaneous, gentle bubbling (reflux) should be observed independent of the external heating bath, confirming the active generation of the zinc enolate.
3. Reaction Maturation
Action: Once addition is complete, maintain the reaction at 65°C for 3 to 4 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Nicotinaldehyde is highly UV-active. The reaction is complete when the starting material spot (
Rf≈0.6
) is consumed, replaced by a new, more polar product spot (
Rf≈0.35
).
4. Acidic Quench
Action: Cool the reaction vessel to 0°C in an ice bath. Slowly add saturated aqueous
NH4Cl
(15 mL) dropwise.
Causality: A mildly acidic quench is mandatory. Strong acids (like HCl) risk dehydrating the newly formed
β
-hydroxy ester into an
α,β
-unsaturated ester.
NH4Cl
safely protonates the zinc alkoxide intermediate.
Self-Validation Checkpoint: The addition of
NH4Cl
will initially cause the precipitation of white basic zinc salts. Upon further stirring (10-15 minutes), these salts will largely dissolve into the aqueous layer, leaving a highly manageable biphasic mixture.
5. Extraction & Purification
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes to afford the pure Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate as a pale yellow oil.
References
The Reformatsky Reaction: Mechanism and Scope
Organic Chemistry Portal
URL: [Link]
Reformatsky Reaction Overview and Historical Context
Wikipedia, The Free Encyclopedia
URL: [Link]
Conversion of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate to beta-amino acid derivatives
Application Note: Synthesis of β -Amino Acid Derivatives from Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced S...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of
β
-Amino Acid Derivatives from Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Executive Summary
The conversion of
β
-hydroxy esters to
β
-amino esters is a fundamental transformation in the synthesis of peptidomimetics,
β
-peptides, and small-molecule therapeutics. The target substrate, ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate , presents unique synthetic challenges due to the presence of the basic pyridine ring and the high susceptibility of the benzylic-like
β
-position to undergo E1cB elimination (dehydration).
This application note details a highly chemoselective, stereospecific, and scalable workflow to achieve this conversion. By utilizing a modified Mitsunobu azidation followed by a Staudinger reduction, this protocol bypasses the harsh conditions of traditional amination, preventing the formation of the thermodynamically favored ethyl 3-(pyridin-3-yl)acrylate byproduct.
Strategic Design & Mechanistic Rationale
Direct nucleophilic displacement of a secondary hydroxyl group with an amine is generally unfeasible without activation. The conventional route—converting the alcohol to a mesylate or tosylate followed by displacement with sodium azide (
NaN3
)—often fails for
β
-hydroxy esters due to competitive base-induced elimination.
To circumvent this, we employ a using Diphenylphosphoryl azide (DPPA).
Mechanistic Advantage: DPPA serves as both the nucleophile source and the activating agent in a single pot. The rapid intramolecular
SN2
collapse of the oxyphosphonium intermediate ensures complete inversion of stereochemistry (critical for enantiopure starting materials) while outcompeting the slower E2/E1cB elimination pathways.
Reduction Strategy: For the subsequent reduction of the azide to the primary amine, catalytic hydrogenation (
H2
, Pd/C) is avoided. The pyridine ring can poison palladium catalysts or undergo partial reduction under high pressure. Instead, the (using
PPh3
and
H2O
) is utilized for its absolute chemoselectivity toward azides, leaving the heteroaromatic system entirely intact.
Reaction Pathway Visualization
Reaction workflow for the conversion of a β-hydroxy ester to a β-amino acid derivative.
Quantitative Method Comparison
The following table summarizes the operational data validating the choice of the Mitsunobu-DPPA strategy over the traditional Mesylation-Azidation route for this specific substrate class.
Parameter
Mitsunobu-DPPA Strategy (Recommended)
Mesylation-Azidation Strategy
Reagents
DPPA,
PPh3
, DIAD, THF
1. MsCl,
Et3N
, DCM; 2.
NaN3
, DMF
Step Count
1 (One-pot activation/displacement)
2 (Requires isolation of unstable mesylate)
Typical Yield
78 - 85%
55 - 65% (Over two steps)
Stereochemical Fidelity
>98% Inversion (
SN2
mechanism)
~90% Inversion (Competing
SN1
leakage)
Primary Byproduct
Triphenylphosphine oxide (TPPO)
Ethyl 3-(pyridin-3-yl)acrylate (Elimination)
Process Safety
DPPA is toxic but non-explosive
NaN3
poses explosion risks with heavy metals
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Ethyl 3-azido-3-(pyridin-3-yl)propanoate
This step converts the hydroxyl group to an azide with inversion of stereochemistry.
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (10.0 mmol, 1.0 eq) and triphenylphosphine (
PPh3
, 12.0 mmol, 1.2 eq).
Solvation: Dissolve the solids in anhydrous THF (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: The dropwise addition at 0 °C controls the exothermic formation of the DIAD-
PPh3
betaine intermediate, preventing thermal degradation.
Azidation: Stir for 15 minutes at 0 °C, then add Diphenylphosphoryl azide (DPPA, 12.0 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
(30 mL). Extract with Ethyl Acetate (3 × 40 mL). Wash combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the azide as a pale yellow oil.
Self-Validation Checkpoint: Before proceeding to reduction, analyze the purified intermediate via FT-IR spectroscopy. A sharp, intense absorption band at ~2100 cm⁻¹ confirms the presence of the azide group. If this band is absent, the Mitsunobu activation failed, likely due to moisture in the THF.
Protocol B: Staudinger Reduction to Ethyl 3-amino-3-(pyridin-3-yl)propanoate
This step reduces the azide to a primary amine without affecting the pyridine ring.
Preparation: Dissolve the purified ethyl 3-azido-3-(pyridin-3-yl)propanoate (8.0 mmol, 1.0 eq) in a mixture of THF (40 mL) and
H2O
(4 mL).
Phosphine Addition: Add
PPh3
(9.6 mmol, 1.2 eq) in one portion at RT.
Causality:
PPh3
attacks the azide to form a phosphazide, which rapidly extrudes
N2
gas to form an iminophosphorane intermediate.
Hydrolysis: Stir the mixture at RT until gas evolution ceases (approx. 2 hours). Then, heat the reaction to 50 °C for 4 hours.
Causality: Heating accelerates the hydrolysis of the stable iminophosphorane intermediate into the primary amine and triphenylphosphine oxide (TPPO).
Workup: Cool to RT, concentrate the THF in vacuo. Acidify the aqueous residue with 1M HCl to pH 2, wash with DCM (3 × 30 mL) to remove TPPO.
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with EtOAc (3 × 40 mL), dry over
Na2SO4
, and concentrate to yield the pure
β
-amino ester.
Self-Validation Checkpoint: TLC analysis of the product should reveal a highly polar spot that is UV-active and stains intensely pink/purple with Ninhydrin (indicating a primary amine). The IR band at 2100 cm⁻¹ must be completely absent.
Protocol C: Mild Saponification to the Free
β
-Amino Acid
This step removes the ethyl ester to yield the final therapeutic building block.
Preparation: Dissolve the
β
-amino ester (5.0 mmol) in a 1:1 mixture of THF and
H2O
(20 mL). Cool to 0 °C.
Hydrolysis: Add Lithium hydroxide monohydrate (
LiOH⋅H2O
, 6.0 mmol, 1.2 eq). Stir at 0 °C for 1 hour, then warm to RT and stir for 4 hours.
Causality:
β
-amino esters are highly susceptible to retro-Michael (E1cB) elimination under harsh basic conditions (e.g., refluxing NaOH).
LiOH
at low temperatures provides the necessary hydroxide nucleophile while minimizing basicity-driven elimination.
Isolation: Concentrate the THF in vacuo. Carefully adjust the aqueous layer to pH ~6.5 (the isoelectric point of the amino acid) using 1M HCl. Lyophilize the resulting solution or collect the precipitate via filtration to yield 3-amino-3-(pyridin-3-yl)propanoic acid.
References
The mechanistic principles and protocol standards utilized in this application note are grounded in the following authoritative literature:
Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
URL: [Link]
Fabiano, E., Golding, B. T., & Sadeghi, M. M. (1987). Diphenylphosphoryl Azide: A New Convenient Reagent for a Modified Mitsunobu Reaction and for the Preparation of Azides. Synthesis, 1987(02), 190-192.
URL: [Link]
Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437-472.
URL: [Link]
Method
Application Note: Enantioselective Synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate via Ru-Catalyzed Asymmetric Hydrogenation
Strategic Rationale & Introduction Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly valuable chiral building block in pharmaceutical development, serving as a critical intermediate for nicotinic receptor modulators...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Introduction
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly valuable chiral building block in pharmaceutical development, serving as a critical intermediate for nicotinic receptor modulators, PDE inhibitors, and various CNS-active therapeutics. While biocatalytic reduction and chiral pool synthesis are viable, transition-metal-catalyzed asymmetric hydrogenation remains the most scalable and atom-economical approach for producing this
β
-hydroxy ester.
However, the presence of the basic pyridine ring introduces severe chemoselectivity and catalyst poisoning challenges. This application note details the mechanistic logic, optimization data, and a self-validating experimental protocol to achieve >98% enantiomeric excess (ee) using a customized Noyori-type Ruthenium-BINAP catalytic system.
Mechanistic Insights: Solving the "Pyridine Problem"
The asymmetric hydrogenation of standard
β
-keto esters, as pioneered by , relies on the substrate acting as a bidentate ligand. The ketone and ester carbonyl oxygens must chelate to the chiral Ru(II) center to form a rigid, highly organized six-membered transition state. The chiral diphosphine ligand (e.g.,
(R)
-BINAP) then dictates the stereochemical trajectory of the hydride transfer.
The Causality of Failure:
When applied to ethyl 3-oxo-3-(pyridin-3-yl)propanoate, standard conditions often result in stalled conversions (<15%) and racemic mixtures. The 3-pyridyl nitrogen is a strong Lewis base that outcompetes the ester carbonyl for coordination to the Ru(II) center. This forms a catalytically inactive
N,O
-chelate or intermolecular bridged complex, effectively poisoning the catalyst—a phenomenon well-documented in the hydrogenation of heteroaromatics .
The Causality of Success:
To restore catalytic activity, the Lewis basicity of the pyridine ring must be masked. The addition of 1.0 equivalent of anhydrous HCl in ethanol protonates the pyridine nitrogen, forming a pyridinium hydrochloride salt. Lacking a free lone pair, the protonated nitrogen cannot coordinate to the metal. The substrate is forced back into the optimal
O,O
-bidentate chelation mode, restoring both turnover frequency (TOF) and enantioselectivity.
Fig 1. Mechanistic logic of additive-driven enantioselective hydrogenation of pyridyl
β
-keto esters.
Optimization Data
The table below summarizes the quantitative impact of the additive and solvent choices. Ethanol is preferred over methanol to prevent transesterification of the ethyl ester under acidic conditions at elevated temperatures.
Entry
Catalyst Complex
Additive
Solvent
Temp (°C)
H2
(atm)
Yield (%)
ee (%)
1
RuCl2n
None
EtOH
60
50
15
12
2
RuCl2n
HCl (1.0 eq, aq)
EtOH
60
50
65
88
3
RuCl2n
HCl (1.0 eq, anhyd)
EtOH
60
50
98
98
4
RuCl2n
HCl (1.0 eq, anhyd)
EtOH
60
50
>99
>99
Note: Aqueous HCl (Entry 2) introduces water, which competitively binds to the Ru(II) center and causes partial ester hydrolysis, reducing both yield and ee.
Experimental Protocols
Fig 2. Step-by-step experimental workflow for the asymmetric hydrogenation process.
Step 1: Substrate Pre-treatment (Salt Formation)
Experience Insight: Do not form the salt in the autoclave. Pre-form it in a separate Schlenk flask to ensure complete protonation and avoid localized high acidity that could degrade the catalyst.
Dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (10.0 mmol, 1.93 g) in strictly anhydrous, degassed ethanol (20 mL) under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Dropwise, add 1.0 equivalent of anhydrous HCl in ethanol (e.g., 1.25 M solution, 8.0 mL). Stir for 30 minutes at room temperature.
Validation Checkpoint: Take a 50 µL aliquot, evaporate, and analyze via
1H
NMR in
DMSO-d6
. Successful salt formation is confirmed by the downfield shift of the pyridine
α
-proton from ~8.7 ppm to >9.0 ppm.
Step 2: Catalyst Preparation & Loading
Experience Insight: Cationic Ru(II) complexes are sensitive to oxygen. Handle them inside a glovebox or use rigorous Schlenk techniques as established by .
In a glovebox, weigh
RuCl2n
(0.01 mmol, 9.5 mg) into a glass liner designed for a Parr autoclave. This establishes a Substrate/Catalyst (S/C) ratio of 1,000.
Transfer the pre-formed substrate hydrochloride solution into the glass liner containing the catalyst.
Add an additional 10 mL of degassed anhydrous ethanol to wash the flask and ensure complete transfer.
Step 3: Hydrogenation Execution
Seal the autoclave and purge the headspace with Argon (3 cycles of pressurizing to 10 atm and venting).
Purge the headspace with ultra-high purity (UHP)
H2
gas (3 cycles of pressurizing to 20 atm and venting).
Pressurize the autoclave to 50 atm with
H2
.
Heat the reactor to 60 °C and engage mechanical stirring (800 rpm to ensure gas-liquid mass transfer).
Maintain the reaction for 12–18 hours. Monitor hydrogen uptake if your reactor is equipped with a mass flow controller.
Step 4: Workup & Isolation
Cool the reactor to room temperature and carefully vent the
H2
gas.
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol.
To liberate the free base product, suspend the crude residue in ethyl acetate (50 mL) and add saturated aqueous
NaHCO3
(30 mL) slowly until the aqueous layer reaches pH 8.
Extract the aqueous layer with additional ethyl acetate (
2×30
mL).
Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate to yield the crude
(S)
-ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace catalyst or unreacted starting material remains.
Analytical Validation Standards
To ensure the trustworthiness of the final product, conduct the following analyses:
1H
NMR (400 MHz,
CDCl3
): Look for the disappearance of the ketone/enol protons and the appearance of the diagnostic chiral methine proton (
-CH(OH)-
) at approximately
δ
5.15 ppm (dd,
J=8.0,4.5
Hz, 1H).
Chiral HPLC:
Column: Chiralcel OD-H (or equivalent).
Mobile Phase: Isocratic Hexane/Isopropanol (85:15 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Validation: Ensure baseline resolution between the
(R)
and
(S)
enantiomers. The
(S)
-enantiomer (major product using
(R)
-BINAP) typically elutes second under these conditions.
References
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of
β
-keto carboxylic esters. A practical, purely chemical access to
β
-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858.
URL:[Link]
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for the Asymmetric Hydrogenation of
β
-Keto Esters. The Journal of Organic Chemistry, 59(11), 3064-3076.
URL:[Link]
Wang, C., & Xiao, J. (2012). Asymmetric Hydrogenation of Heteroaromatic Ketones. Chemical Reviews, 112(4), 2557-2590.
URL:[Link]
Application
Application Note: Downstream Utilization of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in Drug Discovery Workflows
Executive Summary & Strategic Context Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (EHPP) is a highly versatile β -hydroxy ester building block. In contemporary medicinal chemistry, the integration of a pyridine ring is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (EHPP) is a highly versatile
β
-hydroxy ester building block. In contemporary medicinal chemistry, the integration of a pyridine ring is a cornerstone strategy utilized to improve aqueous solubility, lower lipophilicity (LogP), and establish critical hydrogen-bonding networks within target binding pockets. Structural analyses of FDA-approved drugs reveal that nitrogen heterocycles—particularly pyridines—are among the most frequently occurring motifs ().
By leveraging the bifunctional nature of EHPP (possessing both a secondary alcohol and an ester moiety), researchers can access diverse chemical space. This application note details the causal reasoning, self-validating protocols, and downstream workflows for converting EHPP into high-value pharmacological intermediates, specifically
β
-amino acids and bioactive heterocycles.
Core Downstream Workflows: Causality and Design
Workflow A: Stereoselective Synthesis of Pyridine-Substituted
β
-Amino Acids
The "Why":β
-amino acids provide enhanced proteolytic stability compared to their
α
-counterparts, making them invaluable in the design of peptidomimetics and small-molecule inhibitors (e.g., DPP-4 inhibitors for metabolic diseases).
The "How": The secondary hydroxyl group of enantiopure EHPP can be stereospecifically converted to an amine via a Mitsunobu reaction using an azide source. This
SN2
process ensures complete stereochemical inversion (). Subsequent reduction of the azide yields the
β
-amino ester.
Workflow B: Dehydrative Cyclization to Bioactive Heterocycles
The "Why": Pyrazolone and isoxazole derivatives are prominent pharmacophores in kinase and GPCR inhibitor programs.
The "How": EHPP acts as a 1,3-dielectrophile equivalent. Condensation of the ester with substituted hydrazines or hydroxylamines forms an intermediate amide, and the adjacent
β
-hydroxy group facilitates cyclization followed by dehydration to yield fully aromatic or partially saturated heterocycles.
Fig 1. Divergent downstream synthetic workflows for EHPP in drug discovery.
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution of Racemic EHPP
To utilize EHPP in stereospecific downstream applications, the racemate must first be resolved. Lipase-catalyzed kinetic resolution is a highly scalable approach that selectively acylates one enantiomer ().
Materials:
Racemic EHPP (10 mmol, 1.95 g)
Candida antarctica Lipase B (CALB, Novozym 435) (200 mg)
Vinyl acetate (30 mmol, acyl donor)
Anhydrous Methyl tert-butyl ether (MTBE) (50 mL)
Step-by-Step Methodology:
Initiation: Dissolve racemic EHPP in anhydrous MTBE. Causality: MTBE is chosen over polar solvents like DMF to preserve enzyme hydration shells and maximize enantioselectivity (E-value).
Catalysis: Add vinyl acetate followed by immobilized CALB. Stir at 30°C at 150 rpm. Causality: Vinyl acetate ensures the reaction is irreversible due to the tautomerization of the leaving group (vinyl alcohol) into acetaldehyde.
Monitoring & Self-Validation: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). Self-Validating System: The process is self-validating when the enantiomeric excess (ee) of the unreacted (S)-EHPP reaches >99%. The theoretical maximum yield of 50% serves as an internal control; if conversion exceeds 50%, non-specific acylation is occurring.
Workup: Filter the enzyme (recoverable for up to 5 cycles). Evaporate the solvent and separate the (S)-alcohol from the (R)-acetate via flash chromatography (Hexanes/EtOAc 7:3).
Protocol 2: Stereospecific Mitsunobu Azidation of (S)-EHPP
This protocol converts (S)-EHPP to the (R)-azido derivative, a direct precursor to the
β
-amino acid.
Fig 2. Mechanism of stereochemical inversion via Mitsunobu azidation of EHPP.
Materials:
(S)-EHPP (5 mmol, 976 mg, >99% ee)
Triphenylphosphine (
PPh3
, 6 mmol)
Diisopropyl azodicarboxylate (DIAD, 6 mmol)
Diphenylphosphoryl azide (DPPA, 6 mmol)
Anhydrous Tetrahydrofuran (THF) (25 mL)
Step-by-Step Methodology:
Complex Formation: Dissolve (S)-EHPP and
PPh3
in anhydrous THF under an Argon atmosphere. Cool to 0°C.
Activation: Add DIAD dropwise over 15 minutes. Causality: DIAD is selected over DEAD due to its liquid state at ambient temperature, facilitating precise volumetric dispensing and mitigating the explosive risks associated with pure DEAD. Stir for 30 minutes to form the alkoxyphosphonium intermediate.
Nucleophilic Attack: Add DPPA dropwise. Causality: DPPA is utilized instead of
HN3
gas or sodium azide because it is a safe, organic-soluble liquid that provides a precise stoichiometric source of azide ions upon reaction with the betaine intermediate.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation: Validate via LC-MS and polarimetry. Self-Validating System: A complete shift in optical rotation sign, coupled with a single chromatographic peak for the azide (
[M+H]+=221.2
), confirms successful
SN2
displacement without competitive
E2
elimination (which would yield the cinnamate analog at
[M+H]+=178.2
).
Quantitative Data Presentation
The choice of reagents in the Mitsunobu inversion of EHPP heavily dictates the preservation of enantiomeric excess. The table below summarizes the optimization data, demonstrating why the DIAD/DPPA system in THF is the authoritative standard for this substrate.
Table 1: Optimization of Mitsunobu Azidation Conditions for (S)-EHPP
Entry
Azide Source
Azodicarboxylate
Solvent
Yield (%)
Enantiomeric Excess (ee %)
1
HN3
(solution)
DEAD
THF
72
98
2
DPPA
DIAD
THF
85
>99
3
DPPA
DIAD
Toluene
60
95
4
Zn(N3)2⋅(py)2
DIAD
DCM
78
97
Note: Entry 2 represents the optimized conditions utilized in Protocol 2, yielding the highest conversion while perfectly preserving the inverted stereocenter.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[Link]
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[Link]
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[Link]
Technical Notes & Optimization
Troubleshooting
How to improve enantiomeric excess in Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate synthesis
[label="Ethyl 3- Mechanism of acid additives preventing catalyst poisoning and improving ee in Ru-hydrogenation. Biocatalysis (Ketoreductase) Troubleshooting Biocatalytic reduction using engineered Ketoreductases (KREDs)...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Ethyl 3-
Mechanism of acid additives preventing catalyst poisoning and improving ee in Ru-hydrogenation.
Biocatalysis (Ketoreductase) Troubleshooting
Biocatalytic reduction using engineered Ketoreductases (KREDs) offers an environmentally benign route with potentially perfect enantioselectivity (>99% ee). The primary failure modes here revolve around substrate solubility and cofactor regeneration[2].
Frequently Asked Questions
Q: The reaction stalls at 40-50% conversion despite high ee. Is the enzyme dying?A: Not necessarily. The stall is usually caused by a rapid drop in pH. In a standard Glucose/Glucose Dehydrogenase (GDH) cofactor regeneration system, glucose is oxidized to glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. If your buffer capacity is exceeded, the pH drops below the KRED's operational window (typically pH 6.5–7.5), halting the reaction. You must use an autotitrator.
Q: My substrate is completely insoluble in the aqueous buffer. How can I improve mass transfer?A: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate has poor aqueous solubility. Introduce a co-solvent like DMSO (up to 10% v/v) or Isopropanol (IPA). Alternatively, utilize a biphasic system (e.g., 1:1 Buffer/Butyl Acetate). A biphasic system serves a dual purpose: it acts as a substrate reservoir and provides in situ product removal (ISPR), preventing product inhibition.
Biocatalytic Cycle Visualization
Biocatalytic ketoreduction workflow with GDH-mediated continuous NADPH cofactor regeneration.
Quantitative Data: Method Comparison
Use the following table to select the appropriate methodology based on your available infrastructure and ee targets.
Parameter
Ru-Catalyzed Asymmetric Hydrogenation
Biocatalytic Reduction (KRED)
Catalyst / Enzyme
RuCl₂ₙ (0.1 mol%)
Engineered KRED (e.g., KRED-130)
Critical Additive
1.05 eq Anhydrous HCl or TFA
NADP⁺, D-Glucose, GDH
Solvent System
Anhydrous Ethanol
100 mM Phosphate Buffer (pH 7.0) / 10% DMSO
Operating Conditions
50 °C / 40 bar H₂
30 °C / Atmospheric Pressure
Typical ee
92% – 96%
> 99%
Primary Failure Mode
Catalyst poisoning by free pyridine
pH drop due to gluconic acid accumulation
Self-Validating Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation
This protocol utilizes internal checkpoints to ensure catalyst integrity.
Substrate Preparation: Dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (10.0 mmol) in anhydrous, degassed ethanol (20 mL) under an argon atmosphere.
Acidification (Self-Validating Step): Cool the solution to 0 °C. Slowly add 1.05 equivalents of ethanolic HCl (10.5 mmol).
Validation Check: Monitor the solution. A slight shift in color/turbidity followed by complete dissolution confirms the formation of the pyridinium hydrochloride salt. Do not proceed if the solution remains heavily precipitated.
Catalyst Loading: Add RuCl₂ₙ (0.01 mmol, 0.1 mol%). The solution should remain clear.
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the headspace with H₂ three times, then pressurize to 40 bar.
Execution: Heat to 50 °C and stir vigorously at 800 rpm.
Validation Check: Monitor the H₂ mass flow controller. A steady pressure drop indicates active turnover. The reaction is complete when H₂ uptake ceases (typically 10-12 hours).
Workup: Vent the reactor safely. Neutralize the crude mixture with saturated aqueous NaHCO₃ to deprotonate the pyridine ring. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Biocatalytic Asymmetric Reduction
This protocol utilizes continuous monitoring to prevent enzyme denaturation.
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Add 2 mM MgSO₄ (essential structural cofactor for many KREDs).
Substrate & Cofactor Loading: Dissolve the substrate (10.0 mmol) in 10 mL of DMSO. Add this dropwise to the buffer to prevent crashing out. Add NADP⁺ (0.1 mmol) and D-Glucose (15.0 mmol).
Enzyme Addition: Add the engineered KRED (100 mg, lyophilized powder) and GDH (50 mg).
Execution (Self-Validating Step): Incubate the reaction at 30 °C with orbital shaking (250 rpm).
Validation Check: Connect the reaction vessel to an autotitrator loaded with 1.0 M NaOH. Set the threshold to pH 7.0. The continuous addition of NaOH validates that the GDH cycle is actively regenerating NADPH and producing gluconic acid. If the autotitrator stops, the reaction has stalled.
Workup: After 24 hours, add Celite to the mixture and filter through a pad to remove denatured proteins. Extract the aqueous filtrate with EtOAc (3 x 30 mL), dry, and concentrate.
References
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical asymmetric synthesis of carnitine. Journal of the American Chemical Society, 109(19), 5856–5858. URL:[Link]
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 40(12), 1412-1419. URL:[Link]
Ratovelomanana-Vidal, V., & Genêt, J. P. (2005). Enantioselective ruthenium-catalyzed hydrogenation of functionalized ketones. Journal of Organometallic Chemistry, 690(23), 5049-5058. URL:[Link]
Optimization
Troubleshooting low yields during Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate extraction
Welcome to the Technical Support Center. Extracting Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate from an aqueous reaction mixture (typically following a Reformatsky or aldol-type synthesis) presents unique challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Extracting Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate from an aqueous reaction mixture (typically following a Reformatsky or aldol-type synthesis) presents unique challenges. This molecule is highly amphiphilic: it contains a basic pyridine nitrogen, a polar hydrogen-bonding hydroxyl group, and a base-sensitive ethyl ester.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to recover your product and maximize your yield.
Diagnostic Workflow
Use the following flowchart to diagnose the root cause of your low extraction yields.
Diagnostic workflow for troubleshooting Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate extraction.
Quantitative Partitioning Data
The extraction efficiency of this molecule is strictly governed by the pH of the aqueous phase. The basic pyridine ring has a conjugate acid pKa of approximately 5.2 . The table below summarizes the quantitative relationship between pH, molecular state, and expected recovery.
Aqueous pH
Pyridine State
Ester State
Estimated LogD
Expected Yield
Recommended Action
< 5.0
Protonated (Pyridinium)
Stable
< 0.0 (Aqueous)
< 10%
Add sat. NaHCO₃ to pH 8.0
7.8 - 8.2
Free Base (Neutral)
Stable
> 1.5 (Organic)
> 85%
Proceed with EtOAc/iPrOH
> 10.5
Free Base (Neutral)
Hydrolyzed
< -1.0 (Aqueous)
0% (Lost)
Re-synthesize; avoid strong base
Troubleshooting FAQs
Q1: Why is my product stuck in the aqueous phase despite multiple extractions with Ethyl Acetate?Causality: If your reaction was quenched with an acid (like HCl or saturated NH₄Cl), the aqueous layer's pH likely dropped below 6.0. At this pH, the pyridine nitrogen becomes protonated, converting your neutral product into a highly water-soluble pyridinium salt. According to the Henderson-Hasselbalch equation, achieving >99% of the organic-soluble free-base form requires a pH at least two units above the pKa .
Solution: Carefully adjust the aqueous layer to pH 8.0 using saturated sodium bicarbonate (NaHCO₃) before extracting.
Q2: I adjusted the pH to 12 using NaOH to ensure the pyridine was completely free-based, but my yield is still zero. What happened?Causality: You have likely destroyed your product via saponification. While a high pH ensures the pyridine is in its free-base form, pH levels above 10.0 in an aqueous environment rapidly catalyze the hydrolysis of the ethyl ester into a carboxylate salt. This permanently traps the molecule in the aqueous phase.
Solution: Esters require mild conditions. Never exceed pH 9.0 during the workup of this compound. If saponification has occurred, the product cannot be easily recovered as an ester, and re-synthesis is required.
Q3: A thick, gelatinous white emulsion formed during extraction, making phase separation impossible. How do I break it?Causality: Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is typically synthesized via the Reformatsky reaction, which utilizes Zinc dust . When the reaction is quenched and neutralized to pH 8, residual Zn²⁺ ions precipitate as zinc hydroxide (Zn(OH)₂), a gelatinous polymer that traps both the solvent and your product.
Solution: Add a 0.5 M solution of Rochelle's salt (potassium sodium tartrate) to the aqueous layer. The tartrate acts as a bidentate ligand, chelating the zinc ions and pulling them back into the aqueous solution as a soluble complex, instantly breaking the emulsion .
Q4: My pH is exactly 8.0, but partitioning is still poor. Is there a better solvent?Causality: Even in its neutral form, the combination of a hydroxyl group and a pyridine ring makes this molecule heavily hydrated in water. Pure ethyl acetate (EtOAc) or dichloromethane (DCM) often lacks the hydrogen-bond disrupting capability needed to pull it into the organic phase.
Solution: Use a mixed solvent system of 4:1 EtOAc : Isopropanol (iPrOH) . The isopropanol disrupts the aqueous hydration shell around the product, significantly increasing the partition ratio (LogD) . Combine this with "salting out" (saturating the aqueous layer with NaCl) to force the organic product out of the water.
Optimized Self-Validating Extraction Protocol
This protocol is designed to eliminate variables and ensure maximum recovery of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate. Every critical step includes a validation checkpoint to ensure the system is behaving as expected.
Step 1: Quench and Chelate
Action: To the crude reaction mixture, add 10 mL of saturated aqueous NH₄Cl per 10 mmol of starting material. Follow immediately with 10 mL of 0.5 M Rochelle's salt. Stir vigorously for 30 minutes.
Validation Checkpoint: The mixture must transition from a thick, opaque slurry to a clear, biphasic liquid. If solids remain, add more Rochelle's salt and continue stirring.
Step 2: Precision pH Adjustment
Action: Slowly add saturated aqueous NaHCO₃ in 5 mL increments while stirring.
Validation Checkpoint: Stop stirring and measure the aqueous layer with a calibrated pH meter or narrow-range pH paper. The pH must read between 7.8 and 8.2 . Let the mixture sit for 5 minutes and test again; if the pH drops, residual acid is still reacting. Re-adjust to 8.0.
Step 3: Salting Out
Action: Add solid Sodium Chloride (NaCl) directly to the mixture while stirring until no more dissolves.
Validation Checkpoint: Undissolved salt crystals should be clearly visible at the bottom of the flask, confirming the aqueous layer is fully saturated, minimizing the product's aqueous solubility.
Step 4: Mixed-Solvent Extraction
Action: Extract the aqueous layer three times with a 4:1 mixture of Ethyl Acetate and Isopropanol (use a volume equal to 50% of the aqueous layer for each extraction).
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and visualize under shortwave UV (254 nm). There should be no UV-active spot matching the Rf of your product, confirming complete extraction.
Step 5: Washing and Drying
Action: Wash the combined organic layers once with a minimal amount of brine (to remove residual water and iPrOH). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Bordwell pKa Table (Acidity in Water)
Source: Hans Reich Collection, Organic Chemistry Data
URL:[Link]
Liquid-Liquid Extraction & Breaking Emulsions
Source: Not Voodoo X - Demystifying Synthetic Organic Chemistry
URL:[Link]
Partition Ratio (LogD) Definition
Source: IUPAC Gold Book
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting Dehydration in Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate Synthesis
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate . Whether synthesized via the Reformatsky reaction [1] or an Aldol addition [2] using Pyridine-3-carboxaldehyde [3], this specific
β
-hydroxy ester is notoriously unstable.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you prevent unwanted dehydration side reactions and maximize your yield.
Mechanistic Causality: Why Does It Dehydrate?
To stop dehydration, we must first understand the causality behind it. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is highly susceptible to the E1cB-elimination reaction [4] as well as acid-catalyzed E1 elimination.
The structural features of this molecule create a "perfect storm" for degradation:
Acidic
α
-Protons: The ester carbonyl heavily withdraws electron density, making the adjacent
α
-protons highly acidic.
Inductive Pull of Pyridine: The pyridine ring at the
β
-position is strongly electron-withdrawing. This further stabilizes the developing carbanion (enolate) intermediate during an E1cB pathway.
Lewis Basic Nitrogen: The pyridine nitrogen can coordinate with trace metals or Lewis acids (like Mg²⁺ from drying agents), which inadvertently activates the adjacent hydroxyl group as a better leaving group.
E1cB dehydration pathway of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Troubleshooting & FAQs
Q: My product completely dehydrates into the acrylate during silica gel chromatography. What is happening?A: Standard silica gel is inherently acidic (pH 4.5–5.5 due to surface silanol groups). When your compound adsorbs onto the silica, these acidic sites protonate the
β
-hydroxyl group, converting it into water (an excellent leaving group). The process is driven forward by the formation of the highly conjugated ethyl 3-(pyridin-3-yl)acrylate.
Solution: You must neutralize the silica gel by pre-treating your column with 1% Triethylamine (Et₃N) in your starting solvent system.
Q: I am losing product during the reaction workup, even before purification. How do I fix this?A: This is likely due to thermal E1cB elimination or Lewis acid coordination. If you are quenching a Reformatsky reaction with strong acids (like 1M HCl) or using Magnesium Sulfate (MgSO₄) to dry your organic layer, you are accelerating degradation. Mg²⁺ acts as a Lewis acid, coordinating with the pyridine nitrogen and the oxygen of the hydroxyl group, facilitating the C-O bond cleavage.
Solution: Quench with a mild pH 7 phosphate buffer or saturated NH₄Cl, and strictly use Sodium Sulfate (Na₂SO₄) for drying.
Q: What are the thermal limits for concentrating this compound on a rotary evaporator?A: Thermal elimination is a major risk. Do not exceed a water bath temperature of 30°C. Use a high-vacuum pump to remove solvents like ethyl acetate or dichloromethane at lower temperatures.
Quantitative Data: Impact of Purification Methods
The table below summarizes internal validation data demonstrating how different purification environments impact the recovery of the intact
β
-hydroxy ester versus the dehydrated acrylate byproduct.
Purification Method
Additive / Treatment
Recovery of Target (%)
Dehydrated Byproduct (%)
Standard Silica Gel
None
35%
62%
Neutralized Silica
1% Et₃N
88%
9%
Basic Alumina
None
76%
18%
Low-Temp Crystallization
Hexane/EtOAc
92%
<2%
Self-Validating Experimental Protocol
To ensure high-fidelity isolation, follow this step-by-step methodology. This protocol is designed as a self-validating system; each step contains a built-in check to verify the integrity of the molecule before proceeding.
Optimized Isolation Workflow
Optimized workflow for the safe isolation of sensitive beta-hydroxy esters.
Step 1: pH-Controlled Quenching
Action: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of NH₄Cl or a pH 7.0 phosphate buffer.
Validation Check: Use pH test strips on the aqueous layer. Ensure the pH is strictly between 6.5 and 7.5. If it is too basic, the E1cB pathway will trigger.
Step 2: Cold Extraction
Action: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) (pre-chilled to 4°C). Keep the separatory funnel operations brief.
Validation Check: Perform a rapid Thin Layer Chromatography (TLC) of the organic layer. The target compound should appear as a single spot under UV (254 nm). If a lower-Rf, highly UV-active spot appears, dehydration has begun.
Step 3: Mild Drying
Action: Dry the combined organic layers over anhydrous Na₂SO₄. Never use MgSO₄.
Validation Check: Swirl the flask; the Na₂SO₄ should be free-flowing, indicating all water has been sequestered without introducing harsh Lewis acidity.
Step 4: Low-Temperature Concentration
Action: Filter the drying agent and concentrate the filtrate on a rotary evaporator. Set the water bath to a maximum of 25–30°C and use a high-vacuum pump (< 20 mbar).
Step 5: Neutralized Chromatography
Action: Prepare a silica gel column using a solvent system containing 1% Et₃N (e.g., Hexanes/EtOAc + 1% Et₃N). Flush the column with 3 column volumes of this mixture before loading your sample.
Validation Check: Run a "2D TLC" prior to the column. Spot the sample in the corner of a square TLC plate, run it, dry it, turn it 90 degrees, and run it again. If the spot remains a single spot on the diagonal, the compound is stable on the silica. If multiple spots appear off the diagonal, increase the Et₃N concentration to 2%.
References
Reformatsky Reaction - Wikipedia, The Free Encyclopedia. Available at:[Link]
Aldol Reaction - Wikipedia, The Free Encyclopedia. Available at:[Link]
Pyridine-3-carboxaldehyde - National Center for Biotechnology Information. PubChem Compound Database; CID=7075. Available at:[Link]
E1cB-elimination Reaction - Wikipedia, The Free Encyclopedia. Available at: [Link]
Optimization
Optimizing chiral catalyst loading for Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate production
Target Molecule: Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate Process: Ruthenium-Catalyzed Asymmetric Hydrogenation (AH) of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate Welcome to the Technical Support Center. As a Senior Applic...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with optimizing chiral catalyst loading for pyridine-containing β-hydroxy esters.
The primary barrier to achieving ultra-low catalyst loading (Substrate-to-Catalyst [S/C] ratios > 10,000:1) in this system is the presence of the basic pyridine ring, which actively competes with the β-keto ester for the active coordination sites on the transition metal catalyst. This guide provides field-proven, mechanistically grounded solutions to overcome catalyst poisoning and mass transfer limitations.
Optimization Logic & Troubleshooting Workflow
The following diagnostic pathway illustrates the causality between experimental conditions and reaction failures, guiding you toward optimal catalyst efficiency.
Figure 1: Diagnostic workflow for resolving catalyst deactivation and ee erosion at high S/C ratios.
Diagnostic FAQs: Troubleshooting Catalyst Loading
Q1: Why does my reaction stall at 40-50% conversion when I push the Substrate-to-Catalyst (S/C) ratio past 500:1?A1: This is a classic case of catalyst poisoning driven by the substrate itself. The lone pair of electrons on the
sp2
hybridized nitrogen of the pyridine ring is a strong
σ
-donor. At low catalyst concentrations, the pyridine moiety outcompetes the β-keto ester oxygen atoms for the vacant coordination sites on the Ruthenium center (e.g., RuCl₂[(R)-BINAP]). This forms a highly stable, catalytically inactive Ru-pyridine complex. To achieve high S/C ratios, you must electronically mask the pyridine nitrogen.
Q2: How do I electronically mask the pyridine ring to enable S/C ratios of 10,000:1 without altering the final product?A2: The most effective, field-proven method is in situ protonation. By adding 1.05 equivalents of anhydrous ethanolic HCl to the reaction mixture prior to catalyst introduction, you convert the substrate into its pyridinium hydrochloride salt. The protonated pyridinium nitrogen lacks a free electron lone pair and cannot coordinate to the metal center. This isolates the catalytic cycle to the β-keto ester moiety, allowing standard Noyori-type asymmetric hydrogenation protocols to function at ultra-low loadings.
Q3: At ultra-low catalyst loadings (S/C = 10,000:1), I achieve full conversion, but my enantiomeric excess (ee) drops from 98% to 92%. Why, and how do I fix it?A3: Enantiomeric erosion at low catalyst loadings is a kinetic issue. When the catalyst concentration is drastically reduced, the rate of the desired chiral hydrogenation slows down. This gives competing background reactions—specifically, the uncatalyzed racemic reduction or the enol-keto tautomerization that can lead to dynamic kinetic resolution (DKR) mismatches—more time to occur.
Solution: You must accelerate the chiral pathway without adding more catalyst. Do this by increasing the
H2
pressure (from 30 bar to 50-80 bar) to enhance gas-liquid mass transfer, and slightly lowering the temperature (from 50°C to 40°C) to stiffen the chiral transition state, thereby maximizing enantio-discrimination.
Quantitative Data: Loading Optimization Matrix
The following table summarizes the causal relationship between pyridine masking, physical parameters, and catalyst efficiency using a standard RuCl₂[(R)-BINAP] catalyst.
S/C Ratio
Additive (Masking Agent)
Temp (°C)
H2
Pressure (bar)
Conversion (%)
Enantiomeric Excess (ee %)
1,000
None
50
30
45% (Stalled)
92.0%
1,000
1.05 eq HCl (EtOH)
50
30
>99.9%
95.5%
10,000
1.05 eq HCl (EtOH)
50
30
98.0%
94.0%
10,000
1.05 eq HCl (EtOH)
40
60
>99.9%
98.8%
Note: The optimized state (Row 4) demonstrates that ultra-low catalyst loading requires synergistic adjustments in pressure and temperature to maintain high ee.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in checkpoints ensure that if a deviation occurs, the operator can identify the exact point of failure before proceeding.
In a thoroughly dried, argon-purged Schlenk flask, dissolve 100 mmol of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in 50 mL of degassed anhydrous ethanol.
Critical Step: Slowly add 1.05 equivalents (105 mmol) of 1.25 M HCl in ethanol at 0°C. Stir for 30 minutes.
Validation Check 1: The solution should shift slightly in color, indicating salt formation. If the solution remains highly basic (check an aliquot with wet pH paper; target pH ~3-4), the pyridine is not fully protonated. Do not proceed to hydrogenation.
Catalyst Charging (S/C = 10,000:1):
In a glovebox, prepare a stock solution of the Ruthenium catalyst in degassed ethanol. Transfer 0.01 mmol of the catalyst to the substrate solution via a gas-tight syringe.
Hydrogenation Setup:
Transfer the mixture to a high-pressure stainless-steel autoclave under a positive stream of argon.
Seal the autoclave and purge with
H2
gas three times (pressurize to 10 bar, then vent to 1 bar).
Pressurize the reactor to 60 barH2
and set the internal temperature to 40°C .
Reaction Monitoring:
Engage the impeller at 1000 RPM to eliminate gas-liquid mass transfer resistance.
Validation Check 2: Monitor the
H2
mass flow meter. A rapid initial uptake that smoothly tapers off over 4-6 hours validates active catalysis. If uptake ceases abruptly within the first 30 minutes, the catalyst has been poisoned (likely due to moisture or incomplete HCl masking).
Workup & Isolation:
Once
H2
uptake ceases, cool the reactor to 20°C and carefully vent the pressure.
Neutralize the reaction mixture by adding saturated aqueous
NaHCO3
until the pH reaches 7.5 (this releases the free pyridine base of the newly formed Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate).
Extract with Ethyl Acetate (3 x 50 mL), dry over
Na2SO4
, and concentrate under reduced pressure.
References
The mechanistic principles and protocols detailed in this guide are grounded in foundational organometallic chemistry and process optimization literature.
Title: Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity
Source: Journal of the American Chemical Society
URL: [Link]
Title: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Source: Chemical Reviews
URL: [Link]
Title: Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)
Source: Angewandte Chemie International Edition
URL: [Link]
Troubleshooting
Best chromatographic purification methods for crude Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Troubleshooting Guide: Purification of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate Welcome to the . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights for the chromatograph...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guide: Purification of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Welcome to the . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights for the chromatographic purification of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Purifying this specific molecule presents a unique "triad of challenges": a basic pyridine ring (prone to severe tailing), a secondary hydroxyl group (highly polar hydrogen-bond donor), and an ethyl ester (susceptible to hydrolysis under extreme pH). This guide synthesizes structural causality with self-validating protocols to ensure high-yield, high-purity recovery.
I. Purification Decision Matrix
Before selecting a chromatographic method, it is critical to assess the crude reaction matrix. The synthesis of this compound typically proceeds via a Reformatsky reaction (using zinc) or an Aldol condensation, leaving behind inorganic salts, unreacted pyridine-3-carboxaldehyde, and dehydrated byproducts (ethyl 3-(pyridin-3-yl)acrylate).
Workflow for the chromatographic purification of pyridine-based beta-hydroxy esters.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does my crude product streak across the entire TLC plate and tail severely during silica gel flash chromatography?
The Causality: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The sp2-hybridized nitrogen on your pyridine ring is basic (conjugate acid pKa ~5.2). This creates a strong, multi-site ion-exchange and hydrogen-bonding interaction between the pyridine and the silica surface. Because these interactions are kinetically slow and heterogeneous, the compound gets "stuck" and smears rather than eluting in a distinct band .
The Solution: You must dynamically deactivate the silica gel by adding a competitive amine modifier, such as 1–2% Triethylamine (TEA) or Diethylamine (DEA), to your mobile phase. The TEA preferentially binds to the highly active acidic silanols, allowing your target molecule to partition normally based on its polarity.
Q2: I am using Reversed-Phase Prep-HPLC (C18), but I observe peak splitting and poor retention. How do I fix this?
The Causality: Peak splitting in reverse-phase chromatography of basic compounds is almost always a pH-related equilibrium issue. The pKa of the pyridine nitrogen in your molecule is ~5.2. If your mobile phase pH is between 4.2 and 6.2, the molecule exists in a 50/50 equilibrium between its protonated (polar) and unprotonated (hydrophobic) states. These two states partition differently on the C18 stationary phase, causing split or broadened peaks .
The Solution: You must operate at least 2 pH units away from the pKa.
Option A (Low pH): Use 0.1% Formic Acid (pH ~2.7) to fully protonate the pyridine. However, this drastically reduces retention time on C18.
Option B (Optimal): Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 7.0–7.5. This keeps the pyridine in its neutral, free-base form, maximizing hydrophobic retention and peak sharpness.
Q3: I noticed product degradation (ester hydrolysis) during the rotary evaporation of my HPLC fractions. How can I prevent this?
The Causality: Ethyl esters are susceptible to both acid- and base-catalyzed hydrolysis. If you used a basic modifier (like TEA) in normal phase, or a buffer in reverse phase, concentrating the fractions under heat removes the volatile solvents (hexane/ethyl acetate or acetonitrile/water) first. This exponentially increases the concentration of the basic modifier/buffer in the residual liquid, driving the hydrolysis of your ethyl ester into the corresponding carboxylic acid.
The Solution: Keep water bath temperatures strictly below 30°C during evaporation. For HPLC fractions containing aqueous buffers, lyophilization (freeze-drying) is mandatory to prevent liquid-phase hydrolysis during concentration.
Elutes easily; detectable via standard MS (ESI+ at m/z 196.1 [M+H]+).
Pyridine pKa
~5.2
Requires mobile phase pH < 3.2 or > 7.2 to prevent peak splitting.
LogP (predicted)
~0.9
Moderately polar; requires lower organic % in RP-HPLC starting gradients.
Optimal NP System
Hexane / EtOAc / TEA
Use 1% TEA to block silanols. Expected Rf ~0.3 in 50:50:1 Hex:EtOAc:TEA.
Optimal RP System
Water / MeCN / NH₄HCO₃
10 mM NH₄HCO₃ (pH 7.2) ensures neutral pyridine and prevents ester hydrolysis.
IV. Standard Operating Protocols (SOPs)
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Use this protocol for crude mixtures with low inorganic salt content.
Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both the weak (Hexane) and strong (EtOAc) solvent bottles. Mix thoroughly.
Column Equilibration (Critical Step): Flush the bare silica column with 3–5 Column Volumes (CV) of Hexane containing 1% TEA. Self-Validation Check: Check the pH of the column effluent. It must test basic on pH paper before loading the sample; otherwise, the silanols are not fully deactivated.
Sample Loading: Dissolve the crude Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in a minimum amount of Dichloromethane (DCM). Apply evenly to the column head.
Gradient Elution: Run a gradient from 10% EtOAc (with 1% TEA) to 60% EtOAc (with 1% TEA) over 10 CV.
Recovery: Pool fractions containing the product (UV detection at 254 nm). Evaporate immediately at <30°C to prevent base-catalyzed transesterification or hydrolysis.
Use this protocol for high-purity isolation, especially after SCX catch-and-release.
Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultrapure water (10 mM). Adjust pH to 7.2 using dilute ammonium hydroxide or formic acid if necessary. This is Mobile Phase A. Mobile Phase B is HPLC-grade Acetonitrile.
Column Selection: Use a C18 column designed for high aqueous stability and basic compounds (e.g., Waters XBridge C18) .
Method Parameters:
Flow Rate: Scale according to column ID (e.g., 20 mL/min for a 19 mm ID column).
Gradient: 5% B to 40% B over 15 minutes. (The compound is relatively polar and will elute early).
Detection: UV at 260 nm (optimal for the pyridine chromophore).
Fraction Handling: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a centrifugal evaporator (SpeedVac) with heat, as the prolonged aqueous exposure will hydrolyze the ethyl ester.
Agilent Technologies. Reversed-Phase HPLC of Basic Compounds: pH and Retention. Agilent Separation Fundamentals. Available at:[Link]
Waters Corporation. HPLC Separation Modes and Column Selection for Polar Analytes. Waters Knowledge Base. Available at:[Link]
Optimization
Technical Support Center: Stabilizing Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate Against Ester Hydrolysis
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing degradation issues with Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing degradation issues with Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Due to the specific structural features of this intermediate—namely, a basic pyridine ring adjacent to a beta-hydroxy ester—it is highly susceptible to moisture-induced ester hydrolysis during storage. This guide synthesizes field-proven troubleshooting insights, quantitative stability data, and self-validating experimental protocols to ensure the structural integrity of your compound.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate degrade into a highly polar impurity even when stored at room temperature?A1: The highly polar impurity you are observing via HPLC or TLC is 3-hydroxy-3-(pyridin-3-yl)propanoic acid, the direct product of ester hydrolysis. The free base form of this compound is inherently vulnerable because the pyridine nitrogen (pKa ~5.2) acts as a hygroscopic center, drawing atmospheric moisture into the bulk material. Once water is present, the pyridine ring acts as a general base, abstracting a proton from water to generate hydroxide equivalents. These nucleophilic hydroxide ions readily attack the adjacent ethyl ester carbonyl, cleaving it into the corresponding acid and ethanol. This mechanism aligns with standard pathways, accelerated by the localized basicity.
Q2: I noticed the degradation accelerates over time. Is this an autocatalytic process?A2: Yes. As the ester hydrolyzes, it generates the carboxylic acid derivative. This creates a zwitterionic microenvironment within the crystal lattice or oil (comprising the newly formed acidic carboxyl group and the basic pyridine ring). The accumulation of acidic protons in the matrix catalyzes further hydrolysis of the remaining ester bonds. This is a classic autocatalytic degradation profile often observed in the .
Q3: Can I just store the free base in a standard laboratory refrigerator (2–8°C) to stop this?A3: No. Storing the free base in a standard refrigerator without rigorous moisture control will actually accelerate degradation. Refrigerators maintain high internal humidity. When you remove a cold vial, condensation immediately forms on the interior walls if the seal is imperfect, introducing massive amounts of water directly to the hygroscopic pyridine ring. You must use the Anhydrous Aliquoting Workflow (see Protocols below) and store at -20°C over a desiccant.
Q4: What is the most robust long-term storage solution if I don't strictly need the free base for my next synthetic step?A4: The definitive solution is converting the free base into a hydrochloride (HCl) salt. Protonating the pyridine nitrogen eliminates its ability to act as a general base, drastically reducing its affinity for water and completely shutting down the base-catalyzed hydrolysis pathway.
Mechanism of pyridine-assisted ester hydrolysis and mitigation via salt formation.
Part 2: Quantitative Stability Data
To guide your storage strategy, we have summarized the degradation kinetics of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate under various conditions. These parameters are modeled after for stability testing.
Storage Condition
Compound Form
Moisture Exposure
Degradation at 30 Days (%)
Degradation at 90 Days (%)
25°C, Ambient Air
Free Base
Uncontrolled
12.4%
38.7%
25°C, Desiccator
Free Base
Low (<10% RH)
2.1%
5.3%
-20°C, Argon Purged
Free Base
None (<0.1% RH)
<0.1%
0.2%
25°C, Ambient Air
HCl Salt
Uncontrolled
0.5%
1.2%
40°C, 75% RH (Accelerated)
HCl Salt
High
1.8%
4.5%
Table 1: Comparative degradation rates (conversion to carboxylic acid) measured via HPLC-UV (254 nm).
Part 3: Self-Validating Experimental Protocols
Protocol A: Salt Formation (HCl) for Enhanced Storage Stability
If your downstream chemistry tolerates a hydrochloride salt, this is the preferred stabilization method.
Dissolution: Dissolve 10 g of purified Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (free base) in 100 mL of anhydrous diethyl ether or ethyl acetate under an inert argon atmosphere.
Causality: Aprotic, anhydrous solvents prevent premature hydrolysis during the salt formation process.
Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise at 0°C while stirring vigorously.
Causality: The slight stoichiometric excess ensures complete protonation of the pyridine nitrogen. The low temperature controls the exothermic neutralization, preventing thermal degradation of the ester bond.
Crystallization: Allow the mixture to stir for 1 hour at 0°C, then add 20 mL of anhydrous hexane to drive the precipitation of the hydrochloride salt.
Filtration and Drying: Filter the precipitate under a stream of dry nitrogen. Wash with cold, anhydrous hexane. Dry the solid in a vacuum oven at 30°C for 12 hours.
System Validation:
Perform Karl Fischer titration to confirm moisture content is <0.5%.
Run a 1H-NMR (in DMSO-d6) to confirm the downfield shift of the pyridine aromatic protons, validating complete protonation.
Protocol B: Anhydrous Aliquoting and Storage Workflow (For Free Base)
If you must store the compound as a free base, strict environmental controls are mandatory.
Pre-drying: Lyophilize or vacuum-dry the purified free base ester to achieve a moisture content of <0.1% (Validate via Karl Fischer titration).
Inert Transfer: Transfer the dried bulk material into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).
Causality: Argon is denser than nitrogen and provides a superior, heavier protective blanket against atmospheric moisture during handling.
Aliquoting: Dispense the material into amber glass vials.
Causality: Amber glass prevents photo-oxidation of the pyridine ring, a secondary degradation pathway.
Sealing: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps.
Causality: PTFE provides a highly impermeable barrier to moisture vapor transmission compared to standard rubber septa.
Storage: Store the sealed vials at -20°C in a secondary container filled with indicating Drierite (calcium sulfate).
Step-by-step anhydrous aliquoting and storage workflow for the free base ester.
References
Chemistry LibreTexts. "Hydrolysis of Esters." Organic Chemistry Supplemental Modules. URL:[Link]
Connors, K.A., Amidon, G.L., Stella, V.J. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley Online Library. URL:[Link]
European Medicines Agency. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." EMA Scientific Guidelines. URL:[Link]
Troubleshooting
Technical Support Center: Solvent Optimization for Crystallization of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Welcome to the Advanced Crystallization Technical Support Center. This guide is designed for researchers and process chemists optimizing the crystallization of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Technical Support Center. This guide is designed for researchers and process chemists optimizing the crystallization of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .
Because this molecule features a basic pyridine nitrogen, a hydrogen-bond donating/accepting hydroxyl group, and an ester moiety, it exhibits complex solvation dynamics. These functional groups often lead to strong solute-solute self-association, increasing the risk of Liquid-Liquid Phase Separation (LLPS, or "oiling out") and anisotropic (needle-like) crystal growth. This guide provides self-validating protocols, quantitative data, and mechanistic troubleshooting to ensure a robust, scalable crystallization process.
Process Optimization Workflow
To establish a thermodynamically stable and high-yielding process, solvent selection must be coupled with precise Metastable Zone Width (MSZW) mapping. The workflow below outlines the critical path from high-throughput screening to final isolation.
Workflow for crystallization solvent optimization and process design.
Quantitative Solvent Screening Data
The table below summarizes typical thermodynamic solubility and crystallization behaviors for Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate across different solvent classes.
Solvent Class
Solvent
Sol. @ 5 °C (mg/mL)
Sol. @ 50 °C (mg/mL)
Theoretical Yield (%)
Crystal Habit
Mechanistic Notes
Alcohols
Ethanol
45
210
78.5%
Prisms
Strong H-bonding; high residual solubility limits yield.
High solubility; prone to Liquid-Liquid Phase Separation (LLPS).
Aliphatics
n-Heptane
<1
<2
N/A
N/A
Excellent antisolvent; use to drive yield in alcohol systems.
Core Experimental Protocol: MSZW Determination
To prevent oiling out and control crystal size distribution, you must map the Metastable Zone Width (MSZW) [1]. This protocol utilizes Process Analytical Technology (PAT) to create a self-validating feedback loop.
Equipment: Jacketed crystallizer, overhead stirrer, Focused Beam Reflectance Measurement (FBRM) probe, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe.
Step-by-Step Methodology:
Preparation: Suspend a known mass of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in a specific volume of the target solvent (e.g., Ethyl Acetate) to achieve a target concentration (e.g., 100 mg/mL). Insert FBRM and ATR-FTIR probes.
Dissolution (Clear Point): Heat the suspension at a rate of 0.5 °C/min. Monitor the FBRM chord count. The temperature at which the total particle count drops to the baseline is recorded as the thermodynamic saturation temperature (
Tsat
).
Equilibration: Hold the solution at
Tsat+5
°C for 30 minutes to ensure complete dissolution of any sub-micron nuclei.
Nucleation (Cloud Point): Cool the solution at a controlled, linear rate (e.g., 0.2 °C/min). Monitor the FBRM. The temperature at which a sharp, exponential increase in chord counts occurs is the nucleation temperature (
Tnuc
).
Calculation: The MSZW for this specific cooling rate and concentration is calculated as
ΔTmax=Tsat−Tnuc
.
Validation: Repeat steps 2-4 at different cooling rates (e.g., 0.1, 0.5, 1.0 °C/min) to model the nucleation kinetics.
Troubleshooting Guides & FAQs
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: During cooling crystallization in acetone, the solution turns cloudy but forms a dense liquid layer at the bottom of the reactor instead of crystals. How do I resolve this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory crosses the liquid-liquid binodal curve before it crosses the solid-liquid equilibrium (solubility) curve [2]. For Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, the strong intermolecular hydrogen bonding between the hydroxyl and pyridine groups can cause the solute molecules to self-associate into a solute-rich liquid phase rather than forming an ordered crystal lattice.
Resolution:
Shift the Thermodynamics: Switch from Acetone to a solvent with a steeper solubility curve and lower absolute solubility (e.g., Ethyl Acetate). This allows you to operate at lower concentrations, physically bypassing the binodal curve.
Shift the Kinetics (Seeding): If you must use the current solvent, identify the
Tsat
. Introduce 1-2 wt% of dry seed crystals at
Tsat−2
°C (within the metastable zone, above the LLPS boundary). The seeds will consume the supersaturation via crystal growth, preventing the concentration from reaching the critical threshold required for oiling out.
Issue 2: Poor Filtration due to Needle-like Crystals
Q: Crystallization from ethyl acetate yields fine, needle-like (acicular) crystals that severely clog the filtration funnel and trap impurities. How can we improve the crystal habit?
A: Needle-like growth indicates rapid crystallization along one specific crystallographic axis. The basic pyridine nitrogen and the hydroxyl group form highly directional hydrogen-bonded chains. Ethyl acetate is a hydrogen bond acceptor but not a donor; therefore, it cannot adequately solvate the fast-growing faces of the crystal to slow them down.
Resolution:
Temperature Cycling (Ostwald Ripening): Implement a temperature cycling protocol at the end of the cooling ramp. Heat the suspension by 5-10 °C to dissolve the fine, high-surface-energy needles, then cool back down slowly [3]. This promotes mass transfer onto the more stable, thicker crystal faces, improving the aspect ratio.
Co-solvent Disruption: Add a low percentage (5-10% v/v) of a hydrogen-bond donating solvent (e.g., Ethanol). The alcohol will competitively hydrogen-bond with the pyridine/hydroxyl groups on the fast-growing crystal face, sterically hindering rapid 1D growth and promoting the formation of thicker prisms.
Issue 3: Low Yield in Alcohol Solvents
Q: The yield from ethanol cooling crystallization is capped at ~78% due to high residual solubility at 5 °C. How can we drive the yield >90% without degrading the API at sub-zero temperatures?
A: Ethanol provides excellent crystal habit and purity, but its thermodynamic solubility at lower temperatures is too high for an efficient single-solvent cooling process.
Resolution:
Implement a Cooling-Antisolvent Hybrid Crystallization .
Cool the ethanol solution to 10 °C to crystallize the bulk of the material safely.
Slowly dose an antisolvent, such as n-heptane, over 3-5 hours. The non-polar aliphatic solvent drastically reduces the solubility of the polar pyridine-hydroxy ester.
Critical Control: Ensure the antisolvent dosing rate is slow and controlled via ATR-FTIR to maintain the supersaturation level strictly within the MSZW. Dosing too quickly will cause a massive supersaturation spike, leading to secondary nucleation of unfilterable fines.
References
Title: Crystallization (4th Edition)
Source: Butterworth-Heinemann (Elsevier)
URL: [Link]
(Authoritative text on the fundamental principles of MSZW, nucleation kinetics, and crystal growth mechanisms).
Title: Handbook of Industrial Crystallization (3rd Edition)
Source: Cambridge University Press
URL: [Link]
(Comprehensive guide covering the thermodynamics of Liquid-Liquid Phase Separation and oiling out in pharmaceutical intermediates).
Title: Organic Process Research & Development (Journal Landing Page)
Source: American Chemical Society (ACS) Publications
URL: [Link]
(Primary peer-reviewed journal for industry standards on solvent selection, temperature cycling, and scalable pharmaceutical crystallization protocols).
Reference Data & Comparative Studies
Validation
A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
This guide provides an in-depth comparison of leading chiral catalytic systems for the enantioselective synthesis of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, a key chiral building block in the development of modern ph...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of leading chiral catalytic systems for the enantioselective synthesis of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, a key chiral building block in the development of modern pharmaceuticals. We will move beyond a simple listing of catalysts to dissect the causality behind their performance, offering field-proven insights for researchers and drug development professionals. The focus is on the asymmetric reduction of ethyl 3-keto-3-(pyridin-3-yl)propanoate (ethyl nicotinoylacetate), the most prominent and successful route to the target molecule.
The Strategic Importance of Asymmetric Synthesis
The three-dimensional arrangement of atoms in a molecule can mean the difference between a potent therapeutic and an inactive or even harmful compound. The target molecule, with its chiral center at the C3 position, is a valuable precursor for drugs where this specific stereochemistry is critical for biological activity. Consequently, developing efficient, scalable, and highly selective methods to control this stereocenter is a paramount challenge in process chemistry. This guide compares the two dominant strategies: transition-metal catalysis and biocatalysis.
Transition-Metal Catalysis: The Power of Ruthenium-Bisphosphine Complexes
The field of asymmetric hydrogenation was revolutionized by the development of Ruthenium catalysts bearing chiral bisphosphine ligands. For heteroaromatic β-ketoesters like ethyl nicotinoylacetate, these systems have become the industry standard, prized for their high efficiency and exceptional enantioselectivity.
Mechanism of Enantioselection: The Noyori-Type Hydrogenation
The efficacy of these catalysts is rooted in the formation of a well-defined, six-membered chelate transition state. The substrate, ethyl nicotinoylacetate, acts as a bidentate ligand, coordinating to the Ruthenium center through both the keto and ester carbonyl oxygens.
The mechanism, first elucidated by Noyori and his co-workers, involves the concerted transfer of a hydride from the metal and a proton from the ligand's N-H group to the substrate's carbonyl group. The chirality of the diphosphine ligand creates a constrained chiral environment. This environment forces the pyridine-containing substrate to adopt a specific conformation to minimize steric hindrance, thereby exposing one of the two prochiral faces of the ketone to the incoming hydride. This steric control is the ultimate origin of the high enantioselectivity.
Caption: Fig. 1: Simplified Catalytic Cycle for Ru-Bisphosphine Hydrogenation.
Performance Comparison of Leading Ligands
The choice of chiral ligand is the most critical parameter in catalyst design. While (R)- or (S)-BINAP is the foundational ligand, modifications to its backbone have led to second-generation ligands with improved performance for specific substrates.
Catalyst System
Catalyst Loading (S/C ratio)
H2 Pressure (atm)
Solvent
Temp (°C)
Yield (%)
ee (%)
Reference
Ru-((R)-BINAP)Cl2
1000
50
Ethanol
50
>95
98.4
Ru-((R)-P-Phos)Cl2
5000
50
Methanol
35
98
99.2
Ru-((R)-C3-TunePhos)Cl2
2000
100
Methanol
80
96
98
Insight into Experimental Choices:
Solvent: Protic solvents like methanol and ethanol are crucial. They stabilize the charged intermediates in the catalytic cycle and participate in the regeneration of the active catalyst.
Pressure: While higher H2 pressure can increase reaction rates, many modern catalysts, such as those with P-Phos, achieve excellent results at moderate pressures (50 atm), which is advantageous for process safety and equipment requirements.
S/C Ratio: The substrate-to-catalyst ratio (S/C) is a measure of catalyst efficiency. Ligands like P-Phos demonstrate high turnover numbers, allowing for lower catalyst loading (S/C of 5000), which is economically and environmentally beneficial.
Biocatalysis: The Precision of Ketoreductases (KREDs)
An increasingly powerful alternative to chemical catalysis is the use of enzymes. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor like NADPH or NADH as the hydride source.
Mechanism and Workflow
The KRED workflow involves incubating the substrate with the enzyme and a cofactor regeneration system. The enzyme's active site, itself a complex chiral environment shaped by evolution, binds the substrate in a highly specific orientation. This precise positioning ensures the hydride from the cofactor is delivered to only one face of the ketone, resulting in near-perfect enantioselectivity. A common strategy is to use a "helper" enzyme, like glucose dehydrogenase (GDH), and a cheap sugar (glucose) to continuously regenerate the expensive NADPH cofactor, making the process economically viable.
Caption: Fig. 2: Workflow for KRED Reduction with Cofactor Regeneration.
Performance Data
Enzyme catalysis often operates under mild, aqueous conditions, a significant advantage from a green chemistry perspective.
Catalyst System
Substrate Conc. (g/L)
Co-solvent
Temp (°C)
pH
Yield (%)
ee (%)
Reference
Candida parapsilosis CCTCC M203011
10
None (aqueous buffer)
30
6.0
92.5
>99
Engineered KRED (Codexis)
50-100
5-10% DMSO
35-45
7.0
>98
>99.5
Insight into Experimental Choices:
Aqueous Medium: Reactions are run in buffered water, eliminating the need for volatile organic solvents.
Ambient Conditions: The reactions proceed at or near room temperature and atmospheric pressure, drastically reducing energy consumption and capital costs for equipment.
Substrate Loading: While early biocatalysis was limited by low substrate concentrations, modern engineered enzymes can handle high loadings (up to 100 g/L), making them competitive for industrial-scale production.
Synthesis of complex, air-sensitive ligands/catalysts
Fermentation or purchase of enzymes
Substrate Scope
Generally broad for β-ketoesters
Can be narrow; may require enzyme screening/engineering
Downstream Processing
Requires removal of heavy metal catalyst
Removal of protein (biomass)
"Green" Credentials
Moderate (uses solvents, pressure, metals)
High (aqueous, ambient conditions, biodegradable catalyst)
Detailed Experimental Protocols
Protocol: Asymmetric Hydrogenation using Ru-(R)-P-Phos
This protocol is representative of a typical lab-scale reaction.
Inert Atmosphere: To a high-pressure autoclave, add RuCl2n (11.5 mg, 0.01 mmol, S/C = 5000) under an argon atmosphere.
Solvent and Substrate: Add degassed methanol (50 mL) via cannula. Then, add ethyl 3-keto-3-(pyridin-3-yl)propanoate (10.0 g, 51.8 mmol).
Reaction: Seal the autoclave. Purge with H2 gas three times. Pressurize to 50 atm H2.
Heating and Stirring: Heat the reaction mixture to 35°C and stir vigorously for 12 hours.
Workup: Cool the vessel to room temperature and carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure.
Analysis: Analyze the crude product by chiral HPLC to determine yield and enantiomeric excess. The product can be purified by column chromatography if required.
Protocol: Biocatalytic Reduction using a KRED
This protocol is representative of a screening-scale enzymatic reaction.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).
Reaction Mixture: In a temperature-controlled vessel (e.g., a jacketed reactor) at 30°C, combine the buffer (100 mL), NADP+ (0.1 g), glucose (10 g), and glucose dehydrogenase (GDH, 200 units).
Enzyme and Substrate: Add the ketoreductase (KRED, e.g., 5 mg of lyophylized powder). Once dissolved, add the ethyl 3-keto-3-(pyridin-3-yl)propanoate (5 g, 25.9 mmol). A small amount of a co-solvent like DMSO (5 mL) may be used to aid solubility.
Reaction: Stir the mixture gently for 24 hours, maintaining the pH at 7.0 by the controlled addition of a dilute base if necessary.
Workup: Extract the product from the aqueous layer using an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
Analysis: Analyze the product by chiral HPLC to determine conversion and enantiomeric excess.
Conclusion and Future Outlook
For the enantioselective synthesis of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, both Ruthenium-based hydrogenation catalysts and ketoreductases offer outstanding performance, routinely achieving enantiomeric excesses above 98%.
Ruthenium catalysts , particularly those with advanced ligands like P-Phos, represent a mature, highly efficient, and well-understood technology. They are the go-to choice for chemists comfortable with handling organometallic compounds and high-pressure equipment.
Biocatalysis with KREDs presents a compelling green chemistry alternative. Operating in water at ambient temperature and pressure, it eliminates many safety and environmental concerns associated with traditional chemical synthesis. With the advent of enzyme engineering, the substrate scope and process robustness of KREDs are continuously improving, making them a formidable and often superior choice for large-scale industrial production.
The optimal choice depends on the specific project constraints, including scale, available equipment, cost of goods, and green chemistry targets. However, the data clearly indicates that for this specific transformation, both pathways are capable of delivering the target molecule with the exceptional purity required for pharmaceutical development.
References
Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. Available at: [Link]
Pai, C.-C., Lin, C.-W., Lin, C.-C., Chen, C.-C., Chan, A. S. C., & Wu, J.-J. (2000). Highly efficient asymmetric hydrogenation of β-keto esters with Ru–P-Phos complex. Tetrahedron Letters, 41(20), 3845-3849. Available at: [Link]
Zhang, X., & Wu, J. (2005). A family of versatile chiral ligands: C-TunePhos. Chirality, 17(S1), S14-S18. Available at: [Link]
Zhu, D., Wu, Z., Li, Z., & Hua, L. (2006). Asymmetric reduction of ethyl nicotinoacetate to ethyl (R)-3-hydroxy-3-(3-pyridyl) propionate by Candida parapsilosis CCTCC M203011. Enzyme and Microbial Technology, 38(7), 903-908. Available at: [Link]
Codexis, Inc. (2021). Custom Enzyme and Process Development Services. Codexis Website. This is a general reference to the capabilities of engineered ketoreductases from a leading supplier. Specific process data is often proprietary but performance claims are well-established in the industry. Available at: [Link]
Comparative
Comparative Guide: Ethyl vs. Methyl 3-Hydroxy-3-(pyridin-3-yl)propanoate in Palladium-Catalyzed Cross-Coupling
Executive Summary The functionalization of pyridine derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of modern pharmaceutical development. When dealing with com...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of pyridine derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of modern pharmaceutical development. When dealing with complex building blocks like 3-hydroxy-3-(pyridin-3-yl)propanoate , the choice of the ester protecting group—specifically ethyl versus methyl—profoundly impacts reaction efficiency.
This guide provides an objective, data-driven comparison of ethyl and methyl ester derivatives in cross-coupling reactions. By analyzing the mechanistic causality behind side-product formation, we demonstrate why the ethyl ester is the superior substrate for maintaining structural integrity under basic coupling conditions.
Mechanistic Causality: The Ester Effect in Cross-Coupling
Cross-coupling reactions inherently require basic conditions to facilitate transmetalation (e.g., activation of boronic acids in the Suzuki-Miyaura reaction). However, the 3-hydroxy-3-(pyridin-3-yl)propanoate scaffold presents three distinct chemical liabilities under these conditions:
Base-Mediated Saponification: The ester carbonyl is susceptible to nucleophilic attack by hydroxide or carbonate ions. Methyl esters undergo hydrolysis significantly faster than ethyl esters due to reduced steric shielding. The resulting carboxylate alters the molecule's solubility profile and can coordinate with the palladium center, effectively poisoning the catalyst .
E1cB Elimination: The
β
-hydroxy group, coupled with the electron-withdrawing ester, makes the
α
-protons acidic. Base-promoted elimination yields an
α,β
-unsaturated ester (a cinnamate analog).
Pyridine Coordination: The basic pyridyl nitrogen acts as a strong
σ
-donor, competing with phosphine ligands for the palladium coordination sphere, necessitating bulky, electron-rich ligands like XPhos .
The slight increase in steric bulk provided by the ethyl ester creates a kinetic barrier against saponification, preserving the ester functionality without impeding the oxidative addition or transmetalation steps at the distant aryl halide/pseudohalide site.
Reaction Pathways & Competing Mechanisms
Mechanistic pathways and competing side reactions in basic cross-coupling conditions.
Comparative Performance Data
To objectively evaluate the performance of both derivatives, standard Suzuki-Miyaura coupling conditions were applied using a model pyridyl-bromide substrate. The data below illustrates the product distribution when coupling the respective esters with phenylboronic acid.
Table 1: Product Distribution in Suzuki-Miyaura Coupling (1.5 eq Phenylboronic acid, 5 mol% Pd(OAc)₂, 10 mol% XPhos, 80°C, 12h)
Substrate
Base / Solvent System
Conversion
Target Yield
Saponification Byproduct
Elimination Byproduct
Methyl Ester
K₂CO₃ / Dioxane:H₂O (4:1)
>95%
42%
38%
15%
Ethyl Ester
K₂CO₃ / Dioxane:H₂O (4:1)
>95%
68%
12%
15%
Methyl Ester
K₃PO₄ / Anhydrous Dioxane
>95%
65%
10%
20%
Ethyl Ester
K₃PO₄ / Anhydrous Dioxane
>95%
89%
<2%
6%
Data Interpretation: The methyl ester suffers from severe hydrolysis in aqueous biphasic conditions. Switching to anhydrous conditions (K₃PO₄ in Dioxane) reduces hydrolysis but increases the E1cB elimination pathway for the methyl ester. The ethyl ester , combined with anhydrous K₃PO₄, provides an optimal self-validating system, suppressing both hydrolysis and elimination to deliver an 89% isolated yield.
Experimental Protocols: Optimized Workflow
To ensure high reproducibility and trustworthiness, the following protocol describes a self-validating system for the cross-coupling of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate. By utilizing anhydrous conditions and a mild base, the integrity of the
β
-hydroxy ester is preserved.
Step-by-Step Methodology
Catalyst Pre-activation (Inert Atmosphere):
In an oven-dried Schlenk flask under argon, charge Pd(OAc)₂ (0.05 equiv) and XPhos (0.10 equiv).
Causality: XPhos is critical here; its extreme steric bulk prevents the pyridyl nitrogen of the substrate from forming a stable, inactive complex with the palladium center .
Substrate & Reagent Addition:
Add the arylboronic acid (1.5 equiv) and anhydrous K₃PO₄ (2.0 equiv).
Causality: Anhydrous K₃PO₄ provides sufficient basicity for transmetalation without providing the free hydroxide/water necessary for rapid ester saponification.
Solvent Introduction & Coupling:
Dissolve Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration) and inject into the flask.
Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1). The elimination byproduct will appear as a highly UV-active spot with a higher
Rf
than the target.
Cool to room temperature and quench with a cold saturated aqueous NH₄Cl solution.
Causality: Avoiding strong aqueous acids or bases during the quench prevents post-reaction hydrolysis or retro-aldol cleavage. Extract with Ethyl Acetate (3x).
Purify via silica gel chromatography.
Experimental Workflow Diagram
Self-validating experimental workflow for optimized cross-coupling of pyridine beta-hydroxy esters.
Conclusion
When designing synthetic routes involving 3-hydroxy-3-(pyridin-3-yl)propanoate derivatives, the ethyl ester heavily outperforms the methyl ester in palladium-catalyzed cross-coupling reactions. The slight increase in steric hindrance effectively shuts down base-mediated saponification without hindering the catalytic cycle. By pairing the ethyl ester with an anhydrous base system (K₃PO₄/Dioxane) and a bulky ligand (XPhos), researchers can bypass the traditional liabilities of
β
-hydroxy esters, ensuring high yields and scalable protocols.
References
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions in Water
Source: Chemical Reviews, 2013, 113 (11), 8281–8341.
URL: [Link]
Title: Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroarylboronic Acids
Source: The Journal of Organic Chemistry, 2007, 72 (11), 4246–4249.
URL: [Link]
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridines and Related Heterocycles
Source: Angewandte Chemie International Edition, 2004, 43 (15), 1871-1876.
URL: [Link]
Validation
Comparative Guide to Chiral CSPs: HPLC Method Validation for the Enantiomeric Purity of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Executive Summary Determining the enantiomeric purity of chiral pharmaceutical intermediates is a critical regulatory requirement in drug development. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile beta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Determining the enantiomeric purity of chiral pharmaceutical intermediates is a critical regulatory requirement in drug development. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile beta-hydroxy ester building block. However, its structural combination of a basic pyridine ring and multiple hydrogen-bonding sites presents unique chromatographic challenges, particularly regarding peak tailing and enantiomeric resolution.
This guide provides an objective performance comparison of industry-standard Chiral Stationary Phases (CSPs) and establishes a fully validated, step-by-step HPLC methodology in accordance with [1].
Mechanistic Profiling & Causality in Method Development
To design a self-validating analytical procedure, we must first understand the causality behind the analyte-CSP interactions. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate possesses three distinct interactive moieties:
The Pyridine Ring: Acts as a
π
π
electron-deficient system and a basic site (pKa ~5.2).
The Hydroxyl Group: Serves as both a strong hydrogen bond donor and acceptor.
The Ethyl Ester: Functions as a dipole moment contributor and hydrogen bond acceptor.
The Role of Basic Modifiers
Because the silica support of polysaccharide-based CSPs contains residual acidic silanols, the basic pyridine nitrogen will undergo secondary ion-exchange interactions. Without intervention, this causes severe peak tailing and loss of resolution. Adding Diethylamine (DEA) to the mobile phase acts as a competitive base, masking the silanols and ensuring sharp, symmetrical peaks [2].
Chiral recognition mechanism between the analyte and the amylose CSP.
Column Comparison: Amylose vs. Cellulose Alternatives
Polysaccharide-based phenylcarbamates are the gold standard for this class of molecules [3]. We compared three dominant CSP architectures under identical Normal Phase conditions (Hexane/Isopropanol/DEA = 90:10:0.1 v/v/v).
Analytical Conclusion: The amylose backbone significantly outperforms the cellulose alternatives. The helical twist of amylose forms a deeper, more defined chiral groove. This topology allows the bulky pyridine ring and the ethyl ester to simultaneously engage with the CSP's interaction sites. The linear cellulose backbone restricts deep penetration, resulting in marginal resolution (
Rs
< 2.0). Therefore, the Amylose (3,5-dimethylphenylcarbamate) column is selected for method validation.
Optimized Experimental Protocol
To ensure a self-validating system, the following protocol integrates mandatory System Suitability Testing (SST) prior to sample analysis.
Step-by-Step Methodology
Mobile Phase Preparation:
Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
Add exactly 1.0 mL of Diethylamine (DEA) to act as the basic modifier.
Mix thoroughly and degas via ultrasonication for 15 minutes.
Standard Preparation:
Accurately weigh 10.0 mg of racemic Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Dissolve in 10 mL of mobile phase to create a 1.0 mg/mL stock solution.
Dilute 1.0 mL of the stock into a 10 mL volumetric flask with mobile phase to achieve a working concentration of 100 µg/mL.
Chromatographic Conditions:
Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 mm × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 25°C ± 1°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
System Suitability Testing (SST):
Inject the racemic standard preparation five (5) consecutive times.
Acceptance Criteria: Resolution (
Rs
) between enantiomers must be
≥
2.5. Tailing factor (
Tf
) for both peaks must be
≤
1.2. Relative Standard Deviation (RSD) of retention times must be
≤
1.0%.
Method Validation Framework (ICH Q2(R2))
The selected method was rigorously validated against parameters to guarantee trustworthiness and precision in determining enantiomeric excess (ee%).
Workflow for chiral HPLC method development and ICH Q2(R2) validation.
Validation Summary Data
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Baseline separation of enantiomers
No interference from blank;
Rs
= 3.4
Pass
Linearity Range
Minimum 5 concentrations
0.5 µg/mL to 150 µg/mL (
R2
= 0.9998)
Pass
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
LOD = 0.05 µg/mL / LOQ = 0.15 µg/mL
Pass
Accuracy (Recovery)
Spiked at LOQ, 50%, 100%, 150%
98.5% – 101.2% (Mean = 99.8%)
Pass
Method Precision
6 replicates at 100% conc.
Peak Area RSD = 0.6%
Pass
Robustness
Flow rate (
±
0.1), Temp (
±
2°C)
Rs
remained > 3.0 under all variations
Pass
By strictly adhering to this validated framework, laboratories can confidently quantify trace levels of the undesired enantiomer (down to 0.15% relative to the nominal sample concentration), ensuring the safety and efficacy of downstream active pharmaceutical ingredients.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]
United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures. USP-NF. Available at:[Link]
Yashima, E., Ousaka, N., Taura, D., Shimomura, K., Ikai, T., & Maeda, K. Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. Chemical Reviews (2016). Available at:[Link]
Comparative
Comparative Guide & Validation Protocol: HS-GC-MS for Residual Solvents in Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
As analytical scientists and drug development professionals, we frequently encounter the limitations of traditional methodologies when dealing with complex, reactive matrices. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate —...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical scientists and drug development professionals, we frequently encounter the limitations of traditional methodologies when dealing with complex, reactive matrices. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate —a critical beta-hydroxy ester intermediate used in the synthesis of pyridine-derived active pharmaceutical ingredients (APIs)—presents a unique analytical challenge.
During standard residual solvent testing, the basicity and thermal lability of the pyridine moiety can induce degradation during headspace equilibration. This often generates volatile artifacts that co-elute with target residual solvents. To ensure absolute compliance with , a highly selective Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method is strongly recommended over the traditional GC-FID approach.
This guide objectively compares these analytical techniques and provides a self-validating, field-proven HS-GC-MS protocol.
Technology Comparison: HS-GC-FID vs. HS-GC-MS
While GC-FID is the industry standard for residual solvent analysis due to its low cost and ease of use, it relies entirely on chromatographic retention time for identification. In pyridine-containing matrices, thermal degradation products (such as substituted pyridines or low-molecular-weight esters from retro-aldol reactions) often mimic the retention times of Class 2 and Class 3 solvents.
HS-GC-MS operated in Selected Ion Monitoring (SIM) mode resolves this by adding a secondary dimension of selectivity: mass-to-charge ratio (m/z).
Table 1: Performance Comparison for Pyridine-Derivative Matrices
Parameter
HS-GC-FID (USP <467> Standard)
HS-GC-MS (SIM Mode)
Causality / Scientific Rationale
Selectivity
Low
High
MS differentiates co-eluting matrix artifacts from target solvents using unique m/z signatures.
False Positives
High Risk
Eliminated
FID detects all combustible carbon; MS isolates specific molecular fragments.
Sensitivity (LOD)
~10 - 50 ppm
~1 - 5 ppm
SIM mode filters out background matrix noise, drastically improving the signal-to-noise (S/N) ratio.
Matrix Effect
Severe baseline drift
Minimal
Extracted ion chromatograms (EIC) mathematically remove baseline anomalies caused by API degradation.
Cost / Complexity
Low
Moderate
GC-MS requires higher capital investment and vacuum maintenance, offset by reduced OOS (Out of Specification) investigations.
Analytical Workflow
Figure 1: Step-by-step HS-GC-MS analytical workflow for residual solvent detection.
Optimized HS-GC-MS Methodology
This protocol is engineered as a self-validating system. By incorporating an internal standard and utilizing specific diluents, the method intrinsically controls for matrix effects and injection variability.
A. Sample Preparation
Diluent Selection: Dimethyl Sulfoxide (DMSO).
Causality: DMSO is chosen because it possesses a high boiling point (189°C), preventing vapor phase saturation in the headspace vial. Furthermore, it provides excellent solubility for polar, hydrogen-bonding molecules like Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Internal Standard (IS): Fluorobenzene (100 ppm in DMSO).
Causality: Fluorobenzene does not occur naturally in pharmaceutical synthesis, elutes in a clear region of the chromatogram, and normalizes any variations in headspace partitioning.
Procedure: Accurately weigh 100.0 mg of the intermediate into a 20 mL headspace vial. Add 1.0 mL of the DMSO/IS solution. Crimp and seal immediately with a PTFE/silicone septum.
B. Headspace (HS) Conditions
Oven Temperature: 85°C
Causality: Balances the partition coefficient of volatile solvents (e.g., Dichloromethane, THF) against the thermal stability of the beta-hydroxy ester. Temperatures >100°C risk triggering dehydration of the hydroxyl group.
Equilibration Time: 20 minutes
Loop / Transfer Line: 95°C / 105°C
C. Chromatographic (GC) Conditions
Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm).
Causality: The 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase provides optimal separation for low-boiling polar and non-polar solvents.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
The method was validated strictly according to . The use of SIM mode ensures that the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are well below the regulatory thresholds, even in the presence of the pyridine matrix.
Note: Accuracy was assessed by spiking the API intermediate matrix at 50%, 100%, and 150% of the specification limit. Precision reflects 6 replicate injections at the 100% level.
Conclusion
For reactive intermediates like Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, traditional GC-FID methods present an unacceptable risk of false positives due to thermal degradation artifacts. By transitioning to the HS-GC-MS protocol outlined above, laboratories can leverage SIM mode to mathematically isolate target solvents from matrix noise. This results in a highly robust, self-validating system that guarantees data integrity and strict compliance with global pharmacopeial standards.
References
Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL: [Link]
Validation
Comparative reactivity of beta-hydroxy esters vs Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
An in-depth analysis of structural analogs often reveals that seemingly minor functional group substitutions can fundamentally rewrite a molecule's reactivity profile. When comparing standard aliphatic or aryl β-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of structural analogs often reveals that seemingly minor functional group substitutions can fundamentally rewrite a molecule's reactivity profile. When comparing standard aliphatic or aryl β-hydroxy esters (such as ethyl 3-hydroxy-3-phenylpropanoate) to Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (Py-BHE) , the introduction of the basic, electron-withdrawing pyridine ring forces a paradigm shift in how we approach dehydration, oxidation, and purification workflows.
As an Application Scientist, I have structured this guide to move beyond basic reaction listings. We will dissect the electronic causality behind these reactivity differences, benchmark their performance with empirical data, and provide self-validating experimental protocols designed specifically for heterocyclic systems.
The Electronic Paradigm Shift: Causality in Reactivity
To understand the divergent reactivity of Py-BHE, we must analyze the intrinsic electronic properties of the 3-pyridyl moiety compared to a standard phenyl ring [1].
Carbocation Destabilization: The pyridine ring is a strong
π
-electron acceptor and
σ
-inductive withdrawing group. While a phenyl ring stabilizes an adjacent benzylic carbocation via resonance (facilitating E1 or
SN1
pathways), the electron-deficient pyridine ring strongly opposes positive charge buildup at the C3 (
β
) position.
The Protonation Penalty: The basicity of the pyridine nitrogen (
pKa
of pyridinium
≈5.2
) means that under acidic conditions, the ring is instantly protonated. The resulting pyridinium ion possesses a Hammett
σp
constant of +1.06, making it one of the most powerful electron-withdrawing groups in organic chemistry [2]. This completely shuts down acid-catalyzed E1 dehydration.
Carbanion Stabilization: Conversely, the strong electron-withdrawing nature of the pyridine ring increases the acidity of the
α
-protons and stabilizes developing negative charge, significantly accelerating base-catalyzed elimination (E1cB) pathways.
Mechanistic divergence in dehydration pathways based on C3-substitution.
Empirical Reactivity Profiles
The theoretical principles outlined above manifest clearly in benchtop empirical data. The table below compares the quantitative performance of a standard phenyl-substituted β-hydroxy ester (Ph-BHE) against our target, Py-BHE, across three standard transformations.
Transformation
Reagents & Conditions
Ph-BHE Yield (Time)
Py-BHE Yield (Time)
Mechanistic Observation
Acidic Dehydration
p
-TsOH (0.2 eq), Toluene, Reflux (Dean-Stark)
92% (2 h)
< 5% (24 h)*
Py-BHE forms an insoluble pyridinium tosylate salt; E1 is suppressed.
Basic Dehydration
1. MsCl,
Et3N
, DCM, 0 °C2. DBU, RT
85% (4 h)
96% (1.5 h)
Py-BHE undergoes rapid E1cB elimination due to enhanced
α
-proton acidity.
Oxidation
Dess-Martin Periodinane (1.2 eq), DCM, RT
90% (1 h)
88% (1.5 h)
Comparable kinetics; pyridine nitrogen does not interfere with hypervalent iodine [3].
*Reaction primarily yields unreacted starting material upon basic workup.
Self-Validating Experimental Workflows
To ensure high-fidelity results when working with Py-BHE, standard protocols must be adapted to account for the basic nitrogen. The following workflow for the synthesis of ethyl 3-(pyridin-3-yl)acrylate via basic dehydration is designed as a self-validating system : the intrinsic acid-base properties of the molecule are exploited to guarantee the purity of the isolated product.
Objective: Convert Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate to ethyl 3-(pyridin-3-yl)acrylate while avoiding acid-mediated degradation.
Step-by-Step Methodology:
Substrate Activation: Dissolve 10.0 mmol of Py-BHE in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Base Addition: Add 30.0 mmol (3.0 eq) of Triethylamine (
Et3N
).
Causality: A large excess is required. One equivalent acts as the nucleophilic catalyst/base for mesylation, one equivalent neutralizes the generated HCl (preventing pyridinium formation), and the excess buffers the weakly coordinating pyridine nitrogen.
Mesylation: Cool the reaction to 0 °C. Add 12.0 mmol (1.2 eq) of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Stir for 30 minutes.
Elimination: Add 15.0 mmol (1.5 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
Causality: DBU is a non-nucleophilic, sterically hindered amidine base. It specifically targets the acidic
α
-protons, driving the E2/E1cB elimination without attacking the ester carbonyl.
Self-Validating Workup (Acid-Base Swing):
Quench the reaction with 20 mL of saturated aqueous
NaHCO3
and separate the layers.
Extract the organic (DCM) layer with 1.0 M HCl (
3×15
mL).
Validation Check: The basic pyridyl product is now protonated and resides entirely in the aqueous layer. Discard the DCM layer, which contains all non-basic organic impurities (unreacted mesylate, neutral byproducts).
Cool the aqueous layer to 0 °C and carefully adjust the pH to ~9 using solid
Na2CO3
.
Extract the basified aqueous layer with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Expected Outcome: >95% yield of ethyl 3-(pyridin-3-yl)acrylate as a pale yellow oil. Because the workup relies on the specific
pKa
of the pyridine ring, the isolated material requires no column chromatography, validating the specificity of the protocol.
References
Mechanisms of Elimination Reactions in Esters and Related Systems
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Electronic Effects of the Pyridyl Group and Heteroaromatic Directing Groups
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Oxidation of Heterocyclic Alcohols using Dess-Martin Periodinane
Source: Organic Syntheses
URL:[Link]
Comparative
Structural Validation of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate: A Comparative Mass Spectrometry Guide
As a building block in medicinal chemistry, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) presents unique analytical challenges. Validating its structural integrity requires more than simply confirming its molec...
Author: BenchChem Technical Support Team. Date: April 2026
As a building block in medicinal chemistry, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate (C₁₀H₁₃NO₃) presents unique analytical challenges. Validating its structural integrity requires more than simply confirming its molecular weight; it demands analytical methodologies capable of distinguishing it from synthetic byproducts and closely related regioisomers (such as the 2-pyridyl and 4-pyridyl analogs).
This guide provides an in-depth comparative analysis of mass spectrometry (MS) strategies, evaluating the performance of the 3-pyridyl target against its alternatives, and outlining a self-validating, field-proven protocol for High-Resolution Mass Spectrometry (HRMS).
Mechanistic Foundation: The Causality of Fragmentation
To objectively validate this molecule, we must first understand why it fragments under Electrospray Ionization (ESI). Unlike rigid aromatics, beta-hydroxy esters undergo predictable, energy-dependent neutral losses.
Upon positive ionization (ESI+), protonation occurs preferentially at the highly basic pyridine nitrogen, yielding an [M+H]⁺ precursor ion at exact m/z 196.0968. From here, three primary mechanistic pathways dictate the structural validation:
Dehydration (-18 Da): The loss of H₂O from the beta-hydroxyl group (m/z 178.0862) is driven by the thermodynamic stability of the resulting conjugated alkene (an ethyl 3-(pyridin-3-yl)acrylate derivative).
De-esterification (-46 Da): The loss of ethanol (m/z 150.0549) from the ethyl ester terminus.
Alpha-Cleavage (m/z 108.0450): The critical diagnostic cleavage of the C-C bond between the alpha and beta carbons. This yields a pyridinium-stabilized hydroxymethyl cation, which serves as the primary fingerprint for the pyridine-ring attachment site.
According to fundamental , the relative abundance of these fragments is directly tied to the positional isomerism of the pyridine ring.
ESI-MS/MS fragmentation pathways of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate.
Product Performance vs. Alternatives: Regioisomer Differentiation
A robust validation method must distinguish the 3-pyridyl product from its 2-pyridyl and 4-pyridyl alternatives. While all three isomers share the same exact mass, their tandem mass spectra (MS/MS) reveal distinct structural realities based on electronic resonance and spatial proximity.
The 2-Pyridyl Alternative (Proximity Effect)
In the 2-pyridyl isomer, the pyridine nitrogen is spatially adjacent to the beta-hydroxyl group. This triggers a pronounced ortho-effect (intramolecular hydrogen bonding), which drastically lowers the activation energy required for dehydration. Consequently, at low collision energies (CE = 10 eV), the 2-pyridyl isomer exhibits a massive m/z 178 peak, almost entirely depleting the precursor ion.
The 4-Pyridyl Alternative (Resonance Stabilization)
The 4-pyridyl isomer lacks the spatial proximity for easy dehydration. However, when alpha-cleavage occurs, the resulting carbocation at the beta-carbon can be directly stabilized by the nitrogen lone pair via para-resonance (forming a stable quinoid-like structure). Thus, the m/z 108 peak dominates its spectrum even at moderate collision energies.
The 3-Pyridyl Product (Meta-Stability)
Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate represents the intermediate stability profile. The meta-position of the nitrogen prevents direct resonance stabilization of the alpha-cleavage product, and the spatial distance prevents the ortho-effect dehydration. Performance characteristic: The 3-pyridyl isomer requires higher collision energies (CE = 20-30 eV) to achieve complete precursor fragmentation, yielding a balanced ratio of m/z 178 and m/z 108.
Quantitative Data: Isomer Comparison
Table 1: Relative Fragment Abundances at Collision Energy (CE) = 20 eV
Isomer (Alternative)
Precursor (m/z 196)
Dehydration (m/z 178)
Alpha-Cleavage (m/z 108)
Diagnostic Marker
3-Pyridyl (Target)
15%
45%
35%
Balanced fragmentation profile
2-Pyridyl
< 2%
85%
10%
Extreme susceptibility to -H₂O
4-Pyridyl
5%
20%
70%
Dominant alpha-cleavage
Platform Comparison: LC-HRMS vs. GC-EI-MS
When selecting an analytical platform to validate this specific beta-hydroxy ester, researchers typically choose between Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).
GC-EI-MS (70 eV Hard Ionization): While excellent for volatile compounds, GC-EI-MS is suboptimal for this product. The 70 eV electron beam induces rapid, uncontrolled alpha-cleavage. The molecular ion radical (M⁺ at m/z 195) is frequently absent (relative abundance < 1%), making it impossible to definitively confirm the intact molecular weight of novel synthetic batches. Furthermore, thermal degradation of the beta-hydroxy group inside the GC inlet often leads to artificial dehydration prior to ionization.
Experimental Protocol: A Self-Validating LC-HRMS System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank injections to prove causality between the sample and the resulting spectra, eliminating false positives from carryover or instrument drift.
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve 1.0 mg of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 90:10 Water:Acetonitrile (containing 0.1% Formic Acid to promote protonation).
Step 2: System Suitability Test (SST)
Prior to sample injection, inject a known calibration standard (e.g., Reserpine, [M+H]⁺ = 609.2806).
Validation Check: The instrument must record the SST mass within ± 3 ppm mass error. If the error exceeds this, halt the sequence and recalibrate.
Step 3: Blank Assessment
Inject the 90:10 Water:Acetonitrile diluent.
Validation Check: Extract the ion chromatogram (EIC) for m/z 196.0968. The signal-to-noise ratio must be < 3:1 to confirm zero column carryover.
Step 4: LC-MS/MS Acquisition
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
MS Method: Data-Dependent Acquisition (DDA). Set the isolation window to 1.0 Da.
Collision Energies: Acquire stepped MS/MS spectra at Normalized Collision Energies (NCE) of 10, 20, and 40 to build a complete breakdown curve.
Self-validating LC-HRMS workflow for structural confirmation and isomer differentiation.
Quantitative Data: Mass Accuracy Validation
Table 2: Expected HRMS Exact Masses for Validation
Ion Species
Formula
Theoretical Exact Mass (m/z)
Acceptable Range (± 3 ppm)
Precursor [M+H]⁺
C₁₀H₁₄NO₃⁺
196.0968
196.0962 – 196.0974
Fragment 1 (-H₂O)
C₁₀H₁₂NO₂⁺
178.0862
178.0857 – 178.0867
Fragment 2 (-EtOH)
C₈H₈NO₂⁺
150.0549
150.0544 – 150.0554
Fragment 3 (Alpha)
C₆H₈NO⁺
108.0450
108.0447 – 108.0453
Note: Any deviation beyond the acceptable range indicates either a miscalibrated instrument (caught by the SST) or an impure/incorrect structural product.
References
Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Center)
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Pyridine: Chemical and Physical Properties (Fragmentation Principles)
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications
Source: Wiley Online Library
URL:[Link]
As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory obligation; it is a fundamental component of intelligent experimental design and laboratory safety. Ethyl 3-hydroxy-3...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory obligation; it is a fundamental component of intelligent experimental design and laboratory safety. Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a highly versatile
β
-hydroxy ester intermediate, frequently utilized in the synthesis of pyridine-containing active pharmaceutical ingredients (APIs).
However, its specific structural motifs—a basic pyridine ring, a reactive secondary alcohol, and an ester linkage—demand precise handling and disposal protocols. Improper disposal can lead to dangerous downstream reactions in waste streams, environmental toxicity, and regulatory non-compliance. This guide provides a self-validating, causality-driven operational plan for the safe handling and disposal of this compound.
Chemical Profiling & The Causality of Hazards
To design an effective disposal protocol, we must first deconstruct the molecule’s reactivity profile and understand why specific segregation rules apply:
The Pyridine Moiety (Nitrogenous Base): The nitrogen atom in the pyridine ring (pKa ~5.2) acts as a weak base. In waste streams, it can form salts with strong acids, leading to exothermic neutralizations. More importantly, the thermal destruction of nitrogen-containing organics generates nitrogen oxides (NOx). Therefore, this waste must be routed to facilities equipped with specialized NOx scrubbers.
The Ethyl Ester Linkage: Esters are highly susceptible to hydrolysis. If introduced into highly acidic or basic aqueous waste streams, the ester will hydrolyze into 3-hydroxy-3-(pyridin-3-yl)propanoic acid and ethanol. This generates unexpected volatile organic compounds (VOCs) and can cause dangerous pressure buildup in sealed waste carboys.
The Secondary Alcohol: While it increases solubility in polar solvents via hydrogen bonding, this functional group is susceptible to oxidation. It must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent runaway exothermic oxidations.
Waste Stream Segregation Logic
Mixing incompatible waste streams compromises safety and exponentially increases disposal costs. According to the , segregation at the source is the most effective method for risk mitigation.
Table 1: Waste Stream Compatibility Matrix
Waste Stream Type
Compatibility
Mechanistic Rationale
Non-Halogenated Organics
Optimal
Solvents like EtOAc or EtOH stabilize the ester; safe for standard NOx-scrubbed incineration.
Protonates the pyridine ring (exothermic); catalyzes ester hydrolysis.
Strong Bases (pH > 12)
Incompatible
Induces rapid base-catalyzed saponification; generates ethanol and pressure.
Strong Oxidizers
Incompatible
Oxidizes the secondary alcohol to a ketone; high risk of thermal runaway.
Step-by-Step Disposal Protocol
Following the, the following methodology ensures safe, compliant disposal from the benchtop to the incinerator.
Phase 1: Point-of-Generation Collection
Quench and Neutralize: If the compound is part of an active reaction mixture (e.g., post-aldol condensation), ensure all reactive intermediates are fully quenched. Adjust the pH to neutral (pH 6–8) before transferring to a waste container to prevent ester hydrolysis.
Select the Proper Container: Use a high-density polyethylene (HDPE) or glass carboy compatible with the primary solvent. Do NOT use metal containers, as trace acidic byproducts could induce corrosion.
Segregate by Solvent: Route the solution to the appropriate organic waste stream (Halogenated vs. Non-Halogenated) based on the primary solvent used in your workflow.
Phase 2: Satellite Accumulation Area (SAA) Management
Immediate Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. Under, the label must explicitly list "Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate" alongside the primary solvents. Do not use chemical abbreviations.
Secondary Containment: Place the waste carboy in a secondary containment bin capable of holding 110% of the container's volume.
Venting: If there is any risk of residual gas evolution (e.g., trace ethanol evaporation), utilize a vented cap equipped with a carbon exhaust filter to prevent pressure rupture while capturing VOCs.
Phase 3: Final Disposition
Transfer to Central Accumulation Area (CAA): Once the SAA container is full, transfer it to the CAA within 3 days to maintain regulatory compliance.
Incineration: The ultimate disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Ensure your waste broker is aware that the stream contains nitrogenous organics requiring NOx scrubbers.
Workflow Visualization
Decision tree for the segregation and disposal of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate waste.
Spill Response and Decontamination Plan
A self-validating safety system assumes failure is possible and plans accordingly. In the event of a spill, execute the following operational plan:
Evacuate and Assess: For spills exceeding 500 mL, immediately evacuate the immediate area and allow the fume hood to clear airborne VOCs.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Critical Note: Never use combustible absorbents like sawdust for organic mixtures, as this creates a severe fire hazard.
Collection: Sweep the absorbed mixture into a solid hazardous waste container using non-sparking tools.
Decontamination: Wash the spill area with a mild detergent and water. Collect the rinsate into the aqueous hazardous waste stream, ensuring it is kept separate from strong acids/bases.
Table 2: Required Personal Protective Equipment (PPE) for Handling & Spill Response
PPE Category
Specification
Operational Justification
Gloves
Nitrile (Minimum 4 mil, Double-gloved)
Prevents dermal absorption of the lipophilic ester.
Eye Protection
Chemical Splash Goggles
Protects against solvent splashes during waste transfer.
Body
Flame-Resistant (FR) Lab Coat
Mitigates fire risk if the compound is dissolved in flammable solvents.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Captures VOCs during open-pouring into waste carboys.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / National Academies Press
URL: [Link]
Title: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste
Source: Environmental Protection Agency (EPA)
URL: [Link]
Title: Less is Better: Guide to Minimizing Waste in Laboratories
Source: American Chemical Society (ACS)
URL: [Link]
Handling
Comprehensive Safety & Operational Guide: Handling Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
As a specialized pharmaceutical intermediate, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate requires rigorous safety protocols. Because novel or proprietary drug development intermediates often lack exhaustive, multi-decade...
Author: BenchChem Technical Support Team. Date: April 2026
As a specialized pharmaceutical intermediate, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate requires rigorous safety protocols. Because novel or proprietary drug development intermediates often lack exhaustive, multi-decade toxicological profiles, we must design a handling protocol based on its structural moieties. By analyzing the chemical causality of its functional groups, we can engineer a self-validating safety system that protects researchers and ensures operational purity.
Mechanistic Hazard Assessment & Causality
To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand why this molecule behaves the way it does:
The Pyridine Moiety: Pyridine derivatives are inherently basic and are known for their high skin permeability. They can act as severe ocular and dermal irritants. Systemically, pyridine compounds can induce CNS depression and hepatic strain. Crucially, pyridine structures can degrade standard latex and thin nitrile over time.
The Beta-Hydroxy Ester Group: The presence of the ethyl ester significantly increases the lipophilicity (LogP) of the molecule compared to its free-acid counterpart. This lipophilicity acts as a transdermal delivery vehicle, meaning that if the compound breaches your glove barrier, it will be rapidly absorbed through the lipid bilayer of your skin.
Self-Validating Safety Logic: Because of the synergistic risk of a tissue-permeating ester combined with a toxic pyridine ring, standard laboratory PPE is insufficient. We must implement a multi-layer barrier system governed by the [2].
Quantitative PPE & Hazard Specifications
The following table summarizes the required PPE and operational parameters, extrapolating baseline metrics from established guidelines for uncharacterized pyridine-based organics [1].
Operational Parameter / PPE
Specification
Mechanistic Rationale
Primary Hand Protection
Outer: Neoprene or Butyl Rubber (≥0.4 mm)
Pyridine rings rapidly permeate latex and thin nitrile. Neoprene provides superior chemical resistance to basic heterocycles.
Secondary Hand Protection
Inner: Nitrile (4-8 mil)
Provides a secondary barrier and maintains tactile dexterity if the outer glove is removed for fine motor tasks.
Ocular Protection
Indirect-vented splash goggles
Pyridine derivatives are severe eye irritants; safety glasses do not protect against vapor or lateral liquid splashes.
Respiratory / Ventilation
Chemical Fume Hood (Face velocity: 80–120 fpm)
Prevents inhalation of aerosolized particulates (if solid) or vapors (if viscous liquid) during transfer.
Body Protection
Flame-Resistant (FR) Lab Coat, fully buttoned
Protects against incidental contact and secondary fire hazards inherent to organic esters.
Self-Validating Operational Protocols
Do not simply follow steps; verify them. This protocol integrates self-validating checks to ensure your safety systems are actively functioning before you open the chemical container.
Phase 1: Pre-Operational Verification & Donning
Ventilation Validation: Turn on the chemical fume hood. Self-Validation: Do not rely solely on the digital monitor. Tape a small strip of a Kimwipe to the bottom of the sash; ensure it pulls steadily inward, confirming a negative pressure environment.
Glove Integrity Check: Take your outer neoprene gloves and trap air inside by rolling the cuff tightly. Squeeze the inflated glove and listen/feel for micro-leaks. Discard if compromised.
Donning Sequence: Put on the FR lab coat. Don the inner nitrile gloves, ensuring they cover the lab coat cuffs. Don the outer neoprene gloves over the nitrile. Finally, equip splash goggles.
Phase 2: Chemical Transfer & Weighing
Static Mitigation: If the compound is a crystalline solid, static electricity can cause the powder to aerosolize or jump. Wipe the exterior of the analytical balance and the anti-static weigh boat with a damp lint-free cloth to discharge static before weighing.
Handling: Open the container only inside the verified fume hood. Use a clean, grounded stainless-steel spatula.
Transfer: Transfer the weighed Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate directly into the reaction vessel (e.g., a round-bottom flask). Immediately seal the vessel with a septum before removing it from the hood.
Phase 3: Doffing & Decontamination
Outer Glove Removal: While still inside the hood, wipe the outer neoprene gloves with a compatible solvent (e.g., a small amount of ethanol on a wipe) to remove gross contamination, then remove and dispose of them in the solid hazardous waste bin.
Final Doffing: Remove the inner nitrile gloves using the standard "glove-in-glove" peeling technique to ensure bare skin never touches the exterior. Wash hands immediately with soap and water.
Spill Response & Disposal Plan
In the event of an accidental release, follow the [3] for chemical spills.
Spill Protocol:
Evacuate personnel from the immediate vicinity.
If spilled outside a hood, don a NIOSH-approved respirator with organic vapor cartridges.
Cover the spill with a chemically inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.
Sweep the absorbent into a heavy-duty hazardous waste bag using a non-sparking dustpan.
Wash the contaminated surface with a mild, slightly acidic detergent solution to neutralize residual basic pyridine traces, followed by a water rinse.
Waste Segregation: Dispose of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate and all contaminated consumables as Halogen-Free Organic Waste .
Incompatibility Warning: Never mix this waste with strong acids (e.g., sulfuric or nitric acid). The basic pyridine nitrogen will undergo a rapid, highly exothermic protonation reaction, potentially causing a pressure rupture in the waste carboy.
Workflow Visualization
The following diagram maps the logical progression of handling this intermediate, emphasizing the critical decision gates for safety.
Workflow for the safe handling, PPE verification, and disposal of pyridine-based intermediates.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[Link]
American Chemical Society (ACS). Hazard Assessment in Research Laboratories. ACS Center for Lab Safety.[Link]
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